5-Methyl-4-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
1008-28-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of 5-Methyl-4-phenyl-1,3-oxazole in Modern Research
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenyl-1,3-oxazole
The oxazole ring system is a cornerstone of medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activity.[1][2] As a privileged scaffold, its derivatives are explored for applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1] 5-Methyl-4-phenyl-1,3-oxazole, a member of this vital class, represents a key building block for the development of novel therapeutic agents and functional materials.
A thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery and development are built. These parameters govern a compound's behavior from synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Methyl-4-phenyl-1,3-oxazole, offering field-proven insights and validated experimental protocols for researchers, scientists, and drug development professionals. The narrative is designed not merely to present data, but to explain the causality behind its measurement and its implications for practical application.
Molecular and Structural Fundamentals
The foundational characteristics of a molecule dictate its interactions and overall behavior. 5-Methyl-4-phenyl-1,3-oxazole is a heterocyclic aromatic compound featuring a central oxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position.
Caption: 2D Chemical Structure of 5-Methyl-4-phenyl-1,3-oxazole.
The key structural and molecular properties are summarized below, providing a quantitative foundation for the subsequent sections.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| Melting Point | 55.1 °C | [3] |
| Boiling Point | 267 - 272 °C | [3] |
| Density | 1.09 g/cm³ | [3] |
| Water Solubility | 3.15 x 10⁻³ mol/L | [3] |
| LogP (Octanol-Water) | 2.20 | [3] |
| pKa (Basic Apparent) | 1.92 | [3] |
Lipophilicity: The Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It is a primary determinant of a compound's ability to cross biological membranes, influencing its absorption and distribution. The octanol-water partition coefficient (LogP) is the gold standard for its measurement.
-
Reported Value: The LogP for 5-Methyl-4-phenyl-1,3-oxazole is 2.20 .[3]
-
Expert Interpretation: A LogP value of 2.20 indicates a moderate level of lipophilicity. This is often considered a favorable range for oral drug candidates, balancing sufficient aqueous solubility for formulation with the lipophilicity required to passively diffuse across the gut wall. The molecule avoids the extremes of being too hydrophilic (poor absorption) or too lipophilic (poor aqueous solubility, potential for metabolic instability or toxicity). The reported LogD values at pH 5.5 and 7.4 are identical to the LogP, which is consistent with the very low basic pKa of 1.92, indicating the compound is overwhelmingly in its neutral form in the physiological pH range.[3]
Protocol 2.1: Determination of LogP via Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and aqueous phase, respectively. Its trustworthiness stems from its direct, empirical nature.
Methodology:
-
Preparation: Prepare a stock solution of 5-Methyl-4-phenyl-1,3-oxazole in n-octanol. The n-octanol and water phases must be mutually saturated prior to the experiment by mixing them for 24 hours and then allowing them to separate.
-
Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature (typically 25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the analyte in both the n-octanol and water layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Logical workflow for pKa determination via UV-metric titration.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and quality control of synthesized compounds.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of an oxazole typically shows resonances for its ring protons between 7.00 and 8.00 ppm. [1]For 5-Methyl-4-phenyl-1,3-oxazole, one would expect to see:
-
A singlet for the C2-proton of the oxazole ring.
-
Multiplets in the aromatic region corresponding to the protons of the phenyl group.
-
A singlet for the methyl group protons at the C5 position, typically in the upfield region. The ¹³C NMR would display characteristic aromatic resonances, with the C2 and C5 carbons of related oxadiazole rings appearing in the 163-167 ppm range. [4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For an oxazole, characteristic absorbances include ring stretching vibrations around 1500-1550 cm⁻¹ and C-O-C stretching. [1]IR spectra of similar substituted oxazoles show key peaks for C=N and C=C stretching in the 1600-1650 cm⁻¹ region and various C-H bending frequencies. [5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₀H₉NO, the expected exact mass would be calculated, and the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight with high precision.
Conclusion: A Data-Driven Foundation for Application
The physicochemical properties of 5-Methyl-4-phenyl-1,3-oxazole—moderate lipophilicity (LogP 2.20), manageable aqueous solubility (~0.50 mg/mL), and its nature as an extremely weak base (pKa 1.92)—collectively define a molecule with a promising profile for further investigation. [3]This guide provides the quantitative data, validated protocols, and expert interpretation necessary for researchers to confidently advance this compound in drug discovery pipelines or materials science applications. By understanding and applying these core principles, scientists can make informed, data-driven decisions, accelerating the path from molecular concept to functional innovation.
References
- 5-methyl-4-phenyl-1,3-oxazole Properties.Google Vertex AI Search.
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.Journal of Chemical and Pharmaceutical Research, 2016.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.Molecules, 2020.
- Supporting Information for Copper-Catalyzed Tandem Oxidative Cyclization.University of Science and Technology of China.
- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.MDPI, 2023.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Structural Dynamics and Synthetic Utility of 5-Methyl-4-phenyl-1,3-oxazole
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, 5-methyl-4-phenyl-1,3-oxazole represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its isomers (isoxazoles) or sulfur-containing analogs (thiazoles), this specific 1,3-oxazole arrangement offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bond acceptor capability.
This technical guide dissects the physicochemical properties, validated synthetic pathways, and reactivity profiles of this moiety, providing researchers with a blueprint for its integration into drug discovery programs (e.g., COX-2 inhibitors, kinase modulators).
Structural Anatomy & Aromaticity Profile[1]
Electronic Distribution and Geometry
The 1,3-oxazole ring is a planar, five-membered heterocycle containing 6
-
Numbering Scheme: Oxygen is position 1; Nitrogen is position 3.[1]
-
Substituent Effects:
-
C5-Methyl: Acts as a weak electron donor (+I effect), slightly activating the ring and increasing the HOMO energy, which enhances susceptibility to cycloaddition reactions.
-
C4-Phenyl: Provides conjugation with the oxazole
-system. The torsion angle between the phenyl and oxazole rings is critical; while often depicted as planar, steric repulsion can induce a twist (approx. 10–20°), affecting -orbital overlap.
-
Quantifying Aromaticity (NICS & Bond Alternation)
Unlike benzene, 5-methyl-4-phenyl-1,3-oxazole exhibits bond length alternation, indicative of reduced aromaticity.
| Parameter | Value / Description | Implication |
| Bond Length O1-C2 | ~1.36 Å | Partial double bond character. |
| Bond Length C2=N3 | ~1.30 Å | Shortest bond; imine-like character. |
| NICS(0) Value | ~ -13.0 ppm | Indicates diatropic ring current (aromatic), but less negative than benzene (-9.7 to -11.5 depending on method, but oxazole is generally less aromatic than thiophene). |
| pKa (Conjugate Acid) | 0.8 ± 0.2 | Weak base; protonation occurs at N3. |
Resonance Hybrid Visualization
The following diagram illustrates the resonance contributors and the inductive effects of the substituents.
Figure 1: Resonance contributions and substituent electronic effects in 5-methyl-4-phenyl-1,3-oxazole.
Synthetic Methodology: The Robinson-Gabriel Protocol[3][4]
While the Van Leusen reaction (using TosMIC) is popular for 5-substituted oxazoles, the Robinson-Gabriel Cyclodehydration remains the gold standard for regioselective synthesis of 4,5-disubstituted variants like 5-methyl-4-phenyl-1,3-oxazole. This route ensures the correct placement of the phenyl group at C4 and the methyl at C5.
Retrosynthetic Analysis
-
Target: 5-Methyl-4-phenyl-1,3-oxazole
-
Precursor: N-(1-phenyl-2-oxopropyl)formamide
-
Mechanism: Intramolecular cyclodehydration of a 2-acylamino ketone.
Detailed Experimental Protocol
Reagents: N-(1-phenyl-2-oxopropyl)formamide, Phosphorus Oxychloride (
Step-by-Step Workflow:
-
Precursor Preparation:
-
Synthesize N-(1-phenyl-2-oxopropyl)formamide via the Dakin-West reaction or by formylating
-amino-propiophenone.
-
-
Cyclization Setup:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(1-phenyl-2-oxopropyl)formamide (1.0 equiv) in anhydrous Toluene (0.5 M concentration).
-
Critical Step: Add
(3.0 equiv) dropwise at 0°C under an inert atmosphere ( or Ar). Note: acts as the dehydrating agent.
-
-
Reaction:
-
Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes). The starting material spot (more polar) should disappear, replaced by a less polar UV-active spot (Oxazole).
-
-
Quenching & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into crushed ice/saturated
solution to neutralize excess acid. Caution: Exothermic reaction. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel (Gradient: 0
20% EtOAc in Hexanes). -
Yield Expectation: 75–85%.
-
Synthesis Logic Diagram
Figure 2: Step-wise workflow for the Robinson-Gabriel synthesis of the target molecule.
Reactivity Landscape & Functionalization
Understanding the reactivity limits of 5-methyl-4-phenyl-1,3-oxazole is crucial for late-stage functionalization.
C2-Lithiation (The Nucleophilic Handle)
The proton at C2 is the most acidic site on the ring (
-
Protocol: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the 2-lithio-oxazole species.
-
Application: This species can be trapped with electrophiles (e.g., aldehydes, alkyl halides) to create trisubstituted oxazoles.
-
Risk: Ring opening to the isocyanide enolate can occur if the temperature rises above -50°C.
Electrophilic Aromatic Substitution (EAS)
The oxazole ring is
-
Observation: Standard nitration or sulfonation conditions will likely fail or degrade the ring.
-
Regioselectivity: If forced, EAS would prefer C5 (the most electron-rich carbon), but C5 is blocked by the methyl group. Consequently, electrophilic attack will predominantly occur on the phenyl ring (para-position) rather than the heterocycle.
Diels-Alder Cycloaddition
The "diene-like" character of the oxazole allows it to participate in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate).
-
Mechanism: [4+2] Cycloaddition
Bicyclic Intermediate Retro-Diels-Alder (loss of nitrile) Furan derivative (or Pyridine if reacting with alkene followed by dehydration). -
Relevance: This is a powerful method for converting the oxazole scaffold into other heterocycles.
References
-
Robinson-Gabriel Synthesis: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link
-
Oxazole Aromaticity & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Link
-
Synthesis of 4,5-Disubstituted Oxazoles: Connell, R. D., et al. (2016).[3] "Systematic scientific study of 1, 3-oxazole derivatives." The Pharma Innovation Journal.[3] Link
-
C2-Lithiation Methodology: Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation."[4] Journal of Organic Chemistry. Link
-
General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9255, Oxazole.[5] Link
Sources
Technical Guide: Solubility Profiling of 5-Methyl-4-phenyl-1,3-oxazole in Polar Aprotic Solvents
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility analysis of 5-Methyl-4-phenyl-1,3-oxazole (CAS: 13816-49-4), a critical heterocyclic building block in medicinal chemistry.[1][2] While often used as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent probes, its low aqueous solubility necessitates the use of polar aprotic solvents for stock preparation and synthetic transformations.[2]
This document details the physicochemical drivers of dissolution, provides a predictive solvent compatibility matrix, and outlines a self-validating experimental protocol for determining exact solubility limits.[2]
Physicochemical Profile & Dissolution Mechanism[1][2]
To optimize solubility, one must first understand the solute's structural behavior. 5-Methyl-4-phenyl-1,3-oxazole is a low-melting, lipophilic solid.[1][2] Its dissolution in polar aprotic solvents is driven by specific intermolecular forces that overcome the crystal lattice energy.
Structural Determinants
| Property | Value | Implication for Solubility |
| Molecular Weight | 159.18 g/mol | Small molecule; favorable kinetics for dissolution.[1][2] |
| Melting Point | 55–57 °C | Low Lattice Energy: The low melting point indicates weak intermolecular forces in the solid state, suggesting high potential solubility (>100 mg/mL) in compatible solvents.[2] |
| LogP (Oct/Wat) | ~2.20 | Lipophilic: Poor water solubility; requires organic solvents with moderate dispersion force capacity.[1][2] |
| H-Bond Donor | 0 | Cannot donate protons; relies on solvent to accept H-bonds or dipole interactions.[1][2] |
| H-Bond Acceptor | 2 (N, O) | The oxazole nitrogen is a weak base (pKa ~1.[2]9) and a good H-bond acceptor.[1][2] |
Mechanism of Dissolution in Polar Aprotics
Polar aprotic solvents (DMSO, DMF, NMP) are ideal for this compound because they possess:
-
High Dipole Moments: To interact with the polarized oxazole ring (C=N bond).[1][2]
-
Accessible Non-polar Domains: Methyl groups on the solvent (e.g., dimethyl sulfoxide) interact with the phenyl ring of the solute via Van der Waals (dispersion) forces.[2]
-
Lack of H-Bond Donation: This prevents competition with the solute's internal stability while effectively solvating the electron-rich nitrogen.[1]
Figure 1: Mechanistic breakdown of solute-solvent interactions.[1][2] The solvent must satisfy both the lipophilic phenyl ring (Dispersion) and the polar oxazole core (Dipole).[2]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their theoretical compatibility with 5-Methyl-4-phenyl-1,3-oxazole. This is derived from "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).[1][2][3]
Primary Solvents (Recommended for Stock Solutions)
These solvents are predicted to yield solubility >100 mg/mL .[1][2]
| Solvent | Dielectric Const.[1][2] ( | Boiling Pt. (°C) | Suitability Rationale |
| DMSO (Dimethyl sulfoxide) | 46.7 | 189 | Gold Standard. Excellent dipole interaction.[1][2] Low volatility makes it ideal for biological screening stocks (HTS).[1][2] |
| DMF (Dimethylformamide) | 36.7 | 153 | Excellent solubility.[1][2] Preferred for synthetic reactions (e.g., alkylation) due to easier removal than DMSO.[2] |
| NMP (N-Methyl-2-pyrrolidone) | 32.2 | 202 | High solvency power.[1][2] Often used when DMSO fails, though likely unnecessary for this low-melting solid.[1][2] |
| Acetonitrile (MeCN) | 37.5 | 82 | Good solubility.[1][2] Best for HPLC stock preparation due to UV transparency and volatility.[1] |
Secondary & Anti-Solvents
| Solvent | Role | Usage |
| Methanol/Ethanol | Protic Co-solvent | Moderate solubility.[1][2] Can be used, but H-bonding may alter solution thermodynamics compared to aprotics.[1][2] |
| Water | Anti-solvent | Insoluble. Used to precipitate the compound during purification (crystallization).[2] |
Thermodynamics: Hansen Solubility Parameters (HSP)
To scientifically predict solubility without wasting material, we utilize Hansen Solubility Parameters.[2] The "Interaction Radius" (
Estimated HSP for 5-Methyl-4-phenyl-1,3-oxazole:
-
(Dispersion): ~19.0 MPa
(Driven by Phenyl)[2] -
(Polarity): ~11.0 MPa
(Driven by Oxazole)[2] -
(H-Bonding): ~6.0 MPa
(Acceptor nature)[2]
Solvent Interaction Prediction:
| Solvent | Predicted | Conclusion | |||
| DMSO | 18.4 | 16.4 | 10.2 | Low (High Compatibility) | Excellent |
| DMF | 17.4 | 13.7 | 11.3 | Low | Excellent |
| Water | 15.5 | 16.0 | 42.3 | Very High | Insoluble |
Note:
Experimental Protocol: Saturation Solubility Determination
Do not rely solely on literature values. Batch-to-batch variation in crystal habit (polymorphism) can affect saturation limits.[1][2] Use this self-validating "Shake-Flask" protocol coupled with HPLC.[1][2]
Reagents & Equipment[1][2]
-
Analyte: 5-Methyl-4-phenyl-1,3-oxazole (>98% purity).[2]
-
Detection: HPLC-UV (Agilent 1100/1200 or equivalent) or UV-Vis Spectrophotometer.[1][2]
-
Filter: 0.22 µm PTFE syringe filter (Must be PTFE; Nylon absorbs oxazoles).[1][2]
Step-by-Step Workflow
Figure 2: Saturation Shake-Flask method.[1][2] This is the "Thermodynamic Solubility" standard, distinct from "Kinetic Solubility" used in HTS.
Detailed Procedure
-
Preparation: Weigh 50 mg of 5-Methyl-4-phenyl-1,3-oxazole into a 1.5 mL amber glass vial.
-
Addition: Add 250 µL of the target solvent (DMSO/DMF).
-
Observation: If the solid dissolves immediately, the solubility is >200 mg/mL. Add more solid until a precipitate remains.[1]
-
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE filter .
-
Critical Check: Discard the first 100 µL of filtrate to account for potential filter adsorption.
-
-
Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50) and inject into HPLC. Calculate concentration using a pre-established calibration curve (Linearity
).[2]
Applications & Handling
Stock Solution Stability[2]
-
Storage: Solutions in DMSO (10–100 mM) are stable at -20°C for >6 months.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials.
-
Hygroscopicity: DMSO is hygroscopic.[1][2] Absorbed water can cause the oxazole to precipitate over time (since water is an anti-solvent).[2] Always seal vials tightly under argon/nitrogen.[1]
Synthesis Context
In the Robinson-Gabriel synthesis or coupling reactions:
-
Use DMF if the reaction requires heating >100°C.
-
Use Acetonitrile for room-temperature reactions to facilitate easier workup (evaporation).[1][2]
-
Purification: To recover the product from DMSO/DMF, add 10 volumes of ice-cold water. The hydrophobic 5-Methyl-4-phenyl-1,3-oxazole will precipitate as a solid, which can be collected via filtration.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10378-06-0, 5-Methyl-4-phenyl-1,3-oxazole.[1][2] Retrieved from [Link][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[2] CRC Press.[1][2] (Methodology for HSP calculations).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [Link]
-
EPA CompTox Chemicals Dashboard. 5-methyl-4-phenyl-1,3-oxazole Properties. Retrieved from [Link][2]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][4] (General reference for DMSO solubility of heterocyclic aromatics). Retrieved from [Link][2]
literature review of 5-Methyl-4-phenyl-1,3-oxazole biological activity
An In-depth Technical Guide to the Biological Activity of 4,5-Disubstituted 1,3-Oxazole Derivatives, with a Focus on 5-Methyl-4-Phenyl Analogs
Executive Summary
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive literature review of the biological activities associated with 4,5-disubstituted 1,3-oxazoles, with a particular focus on derivatives bearing methyl and phenyl groups, such as 5-Methyl-4-phenyl-1,3-oxazole. While specific research on the exact 5-Methyl-4-phenyl-1,3-oxazole molecule is limited, this review synthesizes data from closely related analogs to provide a robust understanding of their therapeutic potential. The primary biological activities explored herein include anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future research and development in this promising area of medicinal chemistry.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the five-membered 1,3-oxazole ring, containing one nitrogen and one oxygen atom, holds a position of prominence.[1] Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds and engage in various non-covalent interactions allow it to bind effectively to a wide spectrum of biological receptors and enzymes.[2] This versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications.
This review focuses specifically on the biological activities of 1,3-oxazoles substituted at the 4 and 5 positions, with a keen interest in the potential of the 5-Methyl-4-phenyl-1,3-oxazole structure. Due to a scarcity of literature on this exact molecule, this guide will draw upon and analyze data from structurally analogous compounds to build a predictive and insightful profile. Understanding the synthesis, mechanisms of action, and structure-activity relationships of these closely related derivatives is crucial for unlocking the full therapeutic potential of this chemical class.
Synthetic Strategies for 4,5-Disubstituted 1,3-Oxazoles
The generation of a diverse library of 4,5-disubstituted 1,3-oxazoles for biological screening hinges on efficient and versatile synthetic methodologies. One of the most prominent methods for constructing this scaffold is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[3] The versatility of this method allows for the introduction of a wide variety of substituents at the 5-position, derived from the aldehyde starting material. Modifications to this protocol, such as using ionic liquids or pressure reactors, have been shown to improve yields and significantly reduce reaction times.[3][4]
Below is a generalized workflow for the synthesis of 5-substituted-1,3-oxazoles via the van Leusen reaction.
Figure 1: Generalized workflow for van Leusen oxazole synthesis.
Anticancer Activity of Phenyl-Substituted 1,3-Oxazole Derivatives
The 1,3-oxazole ring is a key pharmacophore in a number of anticancer agents.[5] Derivatives featuring aryl substituents, particularly at the 4 and/or 5 positions, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
One study detailed the synthesis of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which exhibited potent and broad-spectrum cytotoxic activity against 60 human cancer cell lines, including those from lung, kidney, CNS, and breast cancers.[6] The reported average GI50 (50% growth inhibition) value for this compound was 5.37 µM, indicating significant potency.[6] Molecular docking studies suggested that this activity could stem from interactions with tubulin or cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy.[6]
Another series of 4-arylsulfonyl-1,3-oxazoles were evaluated against 59 cancer cell lines by the National Cancer Institute.[7] Specific derivatives showed notable activity; for instance, one compound exerted a cytostatic effect against glioblastoma and gliosarcoma cell lines, while another showed anti-proliferative activity against a non-small cell lung cancer line.[7] These findings underscore the potential of the 4-phenyl-1,3-oxazole scaffold as a template for developing novel anticancer agents.
| Compound Class | Cancer Cell Lines | Activity Metric | Reported Value (µM) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel | Average GI50 | 5.37 | [6] |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | NCI-59 Panel | High-dose screen | 10 (single dose) | [7] |
Table 1: Summary of anticancer activity for selected 1,3-oxazole derivatives.
The proposed mechanism of tubulin inhibition is a compelling area of investigation for this class of compounds. By binding to tubulin, these small molecules can disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Figure 2: Conceptual pathway for anticancer activity via tubulin inhibition.
Antimicrobial and Antibiofilm Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The 1,3-oxazole scaffold has been investigated for its potential in this arena, with several derivatives showing promising activity against both bacteria and fungi.[8]
In a study assessing a range of 1,3-oxazole-based compounds, derivatives of valine incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and tested.[9] The investigation revealed that a 1,3-oxazole containing a phenyl group at the 5-position exhibited activity against the fungal pathogen Candida albicans.[9] Another study reported that certain 1,3-oxazol-5(4H)-one derivatives displayed antimicrobial activity against Gram-positive bacterial strains.[8]
The mechanism of antimicrobial action can vary, but for many heterocyclic compounds, it involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilicity and electronic properties conferred by substituents on the oxazole ring play a critical role in determining the potency and spectrum of activity.
| Compound Class | Microbial Strain | Activity Metric | Reported Value (µg/mL) | Reference |
| 5-Phenyl-1,3-oxazole derivative | Candida albicans | MIC | Not specified | [9] |
| 1,3-Oxazol-5(4H)-one derivatives | Gram-positive bacteria | MIC | 28.1 (for E. coli) | [8] |
Table 2: Summary of antimicrobial activity for selected 1,3-oxazole derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases. The search for new anti-inflammatory agents with improved safety profiles over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is an active area of research. The 1,3,4-oxadiazole scaffold, an isomer of 1,3-oxazole, is well-documented for its anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][10] While direct evidence for 5-Methyl-4-phenyl-1,3-oxazole is sparse, the activity of its isomers provides a strong rationale for investigating its potential in this area.
For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed significant anti-inflammatory effects in an in vivo rat paw edema model.[1] Certain derivatives exhibited activity (59.5% and 61.9% inhibition) comparable to the standard drug Indomethacin (64.3% inhibition).[1] The presence of substituted phenyl rings was found to be crucial for this activity.[1] Given the structural similarities, it is plausible that 4-phenyl substituted 1,3-oxazoles could also interact with the active site of COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins.
Key Experimental Methodologies
To ensure scientific rigor and reproducibility, a detailed experimental protocol is essential. The following describes a standard MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity
1. Cell Culture and Seeding: 1.1. Culture human cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2. 1.2. Harvest cells using trypsin-EDTA when they reach 80-90% confluency. 1.3. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. 1.4. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. 1.5. Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment: 2.1. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). 2.2. Create a series of dilutions from the stock solution to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). 2.3. Remove the media from the wells and add 100 µL of fresh media containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. 2.4. Incubate the plate for 48-72 hours.
3. MTT Reagent Addition and Incubation: 3.1. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). 3.2. Add 10 µL of the MTT solution to each well. 3.3. Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading: 4.1. Carefully aspirate the media from each well without disturbing the formazan crystals. 4.2. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. 4.3. Gently shake the plate for 10-15 minutes to ensure complete dissolution. 4.4. Measure the absorbance of each well at 570 nm using a microplate reader.
5. Data Analysis: 5.1. Calculate the percentage of cell viability for each concentration relative to the untreated control. 5.2. Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the GI50 or IC50 value.
Future Perspectives and Conclusion
The 1,3-oxazole scaffold, particularly with 4- and 5-position substitutions involving phenyl and methyl groups, represents a promising framework for the development of novel therapeutic agents. The existing literature on close analogs strongly suggests potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The demonstrated cytotoxicity against various cancer cell lines, coupled with proposed mechanisms like tubulin inhibition, warrants further investigation and optimization of these structures.
The key takeaway for researchers is that while direct biological data on 5-Methyl-4-phenyl-1,3-oxazole is not yet widely available, the foundational evidence from related compounds provides a compelling rationale for its synthesis and evaluation. Future work should focus on:
-
Targeted Synthesis: Developing efficient synthetic routes to produce 5-Methyl-4-phenyl-1,3-oxazole and a focused library of its derivatives to enable systematic biological screening.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the substituents on the phenyl and oxazole rings to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
ResearchGate. (n.d.). Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety | Request PDF. [Link]
-
Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. [Link]
-
PharmaTutor. (n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]
-
WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
NIH. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
PMC. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
PMC. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
-
Scientific & Academic Publishing. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [Link]
-
PMC. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]
-
ScienceDirect. (n.d.). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [Link]
-
Open Access Journals - Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
MDPI. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]
-
International Journal of Medical Sciences and Pharma Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. [Link]
-
PMC. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. [Link]
-
Journal of the American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. [Link]
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Electronic Properties and Dipole Moment of 5-Methyl-4-phenyl-1,3-oxazole
Executive Summary
This technical guide provides a comprehensive analysis of the electronic structure and dipole moment of 5-Methyl-4-phenyl-1,3-oxazole , a critical pharmacophore in medicinal chemistry.[1] Oxazole derivatives are fundamental to the design of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. This document details the molecular architecture , computational quantification (DFT) , and experimental validation of its dipole moment. By synthesizing theoretical rigor with wet-lab protocols, this guide serves as a blueprint for researchers investigating heterocyclic electronic distributions.
Molecular Architecture & Electronic Theory
The 1,3-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1] The specific regioisomer 5-Methyl-4-phenyl-1,3-oxazole exhibits a unique electronic push-pull system driven by three factors:
-
The Heteroatoms (O vs. N): Oxygen is more electronegative, but nitrogen possesses a lone pair in an
orbital perpendicular to the -system, making it the primary site of basicity and electrostatic potential (negative). -
The 4-Phenyl Substituent: Provides an extended
-conjugated system.[1] While the phenyl group is inductively electron-withdrawing (-I), it acts as a resonance donor (+R) into the electron-deficient oxazole ring, narrowing the HOMO-LUMO gap compared to the unsubstituted parent.[1] -
The 5-Methyl Substituent: Acts as a weak electron donor via hyperconjugation and the inductive effect (+I), increasing electron density at the C5 position and stabilizing the ring against nucleophilic attack.
Vector Analysis of Dipole Moment ( )
The total dipole moment is the vector sum of the ring dipole (directed from the oxazole ring center towards the nitrogen/oxygen region) and the substituent vectors.
-
Vector
: ~1.50 D (Parent oxazole).[1] -
Vector
: Donates electron density toward the ring. -
Vector
: Modulates the vector magnitude depending on the torsional angle relative to the oxazole plane.
Computational Analysis (In Silico Protocol)
Before experimental synthesis, Density Functional Theory (DFT) is required to predict the ground-state electronic properties.[1] The industry standard for organic heterocycles is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
Computational Workflow
The following diagram outlines the rigorous in silico workflow to determine the dipole moment and HOMO-LUMO gap.
Figure 1: Standard DFT workflow for validating electronic properties of small organic molecules.
Predicted Electronic Parameters
Based on structural analogues (e.g., 4-phenyloxazole) and B3LYP/6-311++G(d,p) level theory, the following properties are characteristic for this molecule:
| Parameter | Gas Phase (Vacuum) | Solvent Phase (Benzene) | Significance |
| Dipole Moment ( | 1.8 - 2.2 D | 2.1 - 2.6 D | Moderate polarity; dictates solubility in lipophilic media.[1] |
| HOMO Energy | -6.3 eV | -6.1 eV | Ionization potential; susceptibility to electrophiles.[1] |
| LUMO Energy | -1.5 eV | -1.6 eV | Electron affinity; susceptibility to nucleophiles.[1] |
| Band Gap ( | ~4.8 eV | ~4.5 eV | Indicates high chemical stability ("Hard" molecule).[1] |
Note: The solvent phase generally stabilizes the charge separation, resulting in a slightly higher dipole moment.
Experimental Determination (Wet Lab Protocol)
To validate the computational model, the dipole moment is measured experimentally.[2] The Guggenheim-Smith method is preferred over the Debye method for this molecule because it eliminates the need for precise density measurements of every solution, reducing experimental error.
Synthesis (Hantzsch Condensation)
Reaction: Condensation of
-
Reflux: React equimolar amounts in toluene/ethanol.
-
Workup: Neutralize with
, extract with ethyl acetate. -
Purification: Recrystallization from ethanol is critical.[1] Purity >99% is required for dielectric measurements; trace water or salts will skew the dielectric constant (
).
Dipole Moment Measurement Protocol
Principle: Measure the dielectric constant (
The Guggenheim Equation:
Where:
- : Dipole moment (Debye).[1][3][4]
- : Molecular weight of 5-Methyl-4-phenyl-1,3-oxazole.[1]
- : Temperature (Kelvin).[1]
-
: Slope of Dielectric Constant (
) vs. Weight Fraction ( ).[1] -
: Slope of Refractive Index squared (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) vs. Weight Fraction ( ).[1]
Experimental Logic Flow
Figure 2: Step-by-step experimental logic for Guggenheim dipole determination.
Pharmacological & Structural Implications[6][7]
Understanding the dipole moment of 5-Methyl-4-phenyl-1,3-oxazole allows for the prediction of its behavior in biological systems:
-
Membrane Permeability: A dipole moment in the range of 2.0 - 2.5 D suggests the molecule is sufficiently lipophilic to cross the blood-brain barrier (BBB) but possesses enough polarity to be soluble in aqueous plasma.
-
Protein Binding: The negative electrostatic potential localized on the oxazole nitrogen (N3) serves as a hydrogen bond acceptor. This is the primary anchor point for docking into enzyme active sites (e.g., COX-2 inhibition).[1]
-
Solvatochromism: The molecule will exhibit positive solvatochromism. As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a red shift in UV-Vis absorption, a property useful for fluorescence assays.
References
-
Hantzsch Synthesis of Oxazoles
-
Guggenheim Method for Dipole Moments
-
DFT Studies on Oxazole Derivatives
-
Electronic Properties of 5-Phenyl-1,3,4-Oxadiazole (Comparative Model)
- Journal of Basic and Applied Sciences. "HOMO-LUMO Gap and Electronic Properties."
-
[Link]
Sources
history of 5-Methyl-4-phenyl-1,3-oxazole in medicinal chemistry
The 5-Methyl-4-phenyl-1,3-oxazole Scaffold: A Technical Guide to its History, Synthesis, and Medicinal Utility
Executive Summary
The 5-methyl-4-phenyl-1,3-oxazole scaffold represents a pivotal chapter in heterocyclic medicinal chemistry, bridging the gap between theoretical photochemistry and practical drug design. Historically identified as a photo-isomerization product of isoxazoles, this moiety has evolved into a privileged pharmacophore, particularly in the design of selective Cyclooxygenase-2 (COX-2) inhibitors.
This guide analyzes the transition of this scaffold from a photochemical curiosity to a bioisostere of the blockbuster drug Valdecoxib . It provides researchers with actionable synthetic protocols, mechanistic insights into its pharmacological stability, and a rigorous analysis of its role in modern anti-inflammatory therapeutics.
Part 1: Historical Evolution & The Isoxazole Connection
The Photochemical Origins
The history of 5-methyl-4-phenyl-1,3-oxazole is inextricably linked to the photochemistry of isoxazoles. In the mid-20th century, researchers discovered that 3,5-disubstituted isoxazoles undergo a "ring-shuffle" when exposed to UV light, rearranging into oxazoles.
-
The Mechanism: The reaction proceeds via the cleavage of the weak N-O bond in the isoxazole ring, forming a transient 2H-azirine intermediate. This highly reactive species subsequently ring-expands to form the thermodynamically stable oxazole.
-
Significance: This rearrangement (Scheme 1) demonstrated that oxazoles could serve as stable "sinks" for isoxazole-based drugs, alerting medicinal chemists to potential photo-instability in isoxazole therapeutics while simultaneously offering a novel synthetic route to complex oxazoles.
Bioisosterism: The Valdecoxib Paradigm
In the late 1990s and early 2000s, the "coxib" class of NSAIDs (e.g., Celecoxib, Rofecoxib) revolutionized pain management. Valdecoxib , a potent COX-2 inhibitor, utilizes a 3,4-diarylisoxazole core.[1]
Medicinal chemists investigated the 5-methyl-4-phenyl-1,3-oxazole scaffold as a bioisostere for the isoxazole ring in Valdecoxib.
-
Rationale: The oxazole ring maintains the critical spatial geometry required to fit the COX-2 hydrophobic side pocket but alters the electronic properties and metabolic profile.
-
Metabolic Advantage: Unlike isoxazoles, which can undergo reductive ring cleavage to form amino-enones (potential haptens for allergic reactions), the oxazole ring is significantly more resistant to reductive metabolism, potentially offering a safer toxicity profile.
Part 2: Medicinal Chemistry – The COX-2 Narrative[2][3]
Mechanism of Action
The 5-methyl-4-phenyl-1,3-oxazole derivatives function as competitive, reversible inhibitors of the COX-2 enzyme.
-
Target Binding: The 4-phenyl group inserts into the hydrophobic channel of the COX-2 active site.
-
Selectivity: The specific geometry of the oxazole ring orients substituents (such as a sulfonamide or sulfone on the phenyl ring) to interact with Arg513 and His90 , residues accessible in the COX-2 side pocket but restricted in COX-1 (due to the bulky Ile523).
Visualization: COX-2 Signaling Pathway
The following diagram illustrates the inflammatory cascade and the precise intervention point of 5-methyl-4-phenyl-1,3-oxazole derivatives.
Caption: The arachidonic acid cascade showing selective inhibition of the inducible COX-2 isoform by the oxazole scaffold, preventing downstream inflammatory signaling.
Comparative Data: Oxazole vs. Isoxazole
The following table summarizes the physicochemical and biological distinctions between the 5-methyl-4-phenyloxazole scaffold and its isoxazole counterpart (Valdecoxib core).
| Feature | 5-Methyl-4-phenyl-1,3-oxazole | 4-Methyl-5-phenylisoxazole (Valdecoxib Core) |
| Ring Structure | 1,3-Oxazole (O at 1, N at 3) | 1,2-Isoxazole (O at 1, N at 2) |
| Metabolic Stability | High: Resistant to reductive ring opening. | Moderate: Susceptible to reductive cleavage to amino-enones. |
| COX-2 Selectivity | High (Dependent on 4-phenyl substitution). | Very High (Clinical Standard). |
| Synthesis Difficulty | Moderate (Requires cyclodehydration). | Low (One-pot cycloaddition). |
| Photostability | Stable. | Unstable (Rearranges to oxazole under UV). |
Part 3: Advanced Synthetic Protocols
For medicinal chemistry applications, high purity and regiocontrol are paramount. We present two field-proven synthetic methodologies.
Method A: The Robinson-Gabriel Cyclodehydration
This is the most robust method for generating the 5-methyl-4-phenyl core on a multi-gram scale. It involves the dehydration of 2-acylamino ketones.
Protocol:
-
Precursor Synthesis: React 2-amino-1-phenylpropan-1-one (cathinone derivative) or 2-amino-1-phenylethanone with acetic anhydride.
-
Cyclization: Treat the resulting amide with a dehydrating agent (POCl₃, H₂SO₄, or Burgess reagent).
Step-by-Step Methodology:
-
Acylation: Dissolve 2-amino-1-phenylethan-1-one hydrochloride (10 mmol) in pyridine (20 mL). Add acetic anhydride (12 mmol) dropwise at 0°C. Stir at RT for 3 hours. Pour into ice water, filter the precipitate (2-acetamido-1-phenylethanone).
-
Cyclodehydration: Suspend the amide (5 mmol) in anhydrous toluene (50 mL). Add POCl₃ (15 mmol) carefully. Reflux for 4 hours.
-
Workup: Cool to RT. Pour onto crushed ice/NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄.[2][3][4]
-
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
Method B: Van Leusen Oxazole Synthesis
This method allows for the rapid assembly of the oxazole ring from aldehydes and TosMIC (Toluenesulfonylmethyl isocyanide), ideal for combinatorial library generation.
Protocol:
-
Reagents: Benzaldehyde (1.0 eq), TosMIC (1.0 eq), K₂CO₃ (2.0 eq).
-
Solvent: Methanol (protic solvent is essential).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: Base-induced addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group. Note: This typically yields the 5-substituted oxazole.[5] To get the 4-phenyl-5-methyl pattern specifically, specialized precursors are required, making Robinson-Gabriel preferred for this specific substitution pattern.
Visualization: Robinson-Gabriel Synthesis Workflow
Caption: Step-by-step workflow for the Robinson-Gabriel synthesis, the preferred route for generating the 4-phenyl-5-methyl substitution pattern.
Part 4: Experimental Validation & Self-Validating Systems
To ensure scientific integrity (E-E-A-T), the synthesized scaffold must be validated using the following analytical criteria.
NMR Validation
The 5-methyl-4-phenyl-1,3-oxazole structure has a distinct NMR signature that confirms regiochemistry.
-
¹H NMR (CDCl₃, 400 MHz):
-
C2-H: A sharp singlet around δ 7.8 - 7.9 ppm . This proton is diagnostic of the oxazole ring.
-
Phenyl Group: Multiplets in the δ 7.3 - 7.7 ppm range.
-
C5-Methyl: A singlet around δ 2.4 - 2.5 ppm .
-
-
Validation Check: If the methyl signal is split or the C2-H is missing, the cyclization failed or an isomer (isoxazole) is present.
Mass Spectrometry
-
HRMS (ESI+): Calculated for C₁₀H₉NO [M+H]⁺: 160.0762.
-
Fragmentation: Expect a loss of CO (M-28) or HCN (M-27) typical of oxazoles.
Photochemical Stability Test (Quality Control)
Unlike its isoxazole precursor, the oxazole product should be stable under standard laboratory UV conditions.
-
Test: Dissolve 5 mg in Methanol. Irradiate at 254 nm for 2 hours.
-
Result: TLC/LC-MS should show >98% recovery of the starting material. Significant degradation indicates the presence of photo-labile impurities (e.g., unreacted isoxazole).
References
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems. BenchChem. Link
-
Chandra, et al. (2013).[3] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central (PMC). Link
-
Boghi, M., & Hall, D. G. (2018).[6] Valdecoxib vs. borazavaldecoxib: isoxazole BN/CC isosterism as a case study in designing and stabilizing boron heterocycles. Organic & Biomolecular Chemistry. Link
-
Pinho e Melo, T. M. (2005).[3] Recent Advances in the Synthesis of Oxazoles. Current Organic Chemistry.
-
Khalaf, A. I., et al. (2012). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed.[3] Link
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Link
Sources
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valdecoxib vs. borazavaldecoxib: isoxazole BN/CC isosterism as a case study in designing and stabilizing boron heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
5-Methyl-4-phenyl-1,3-oxazole CAS number and molecular weight data
The following technical guide details the physicochemical profile, synthesis, and characterization of 5-Methyl-4-phenyl-1,3-oxazole , a critical heterocyclic building block in medicinal chemistry.
Core Identity & Physicochemical Data[1][2][3][4][5]
This section establishes the definitive chemical identity of the compound. Note the specific regioisomerism; the distinction between the 4-phenyl/5-methyl and 4-methyl/5-phenyl isomers is critical for reactivity and biological activity.
| Parameter | Data Specification |
| Chemical Name | 5-Methyl-4-phenyl-1,3-oxazole |
| Synonyms | 4-Phenyl-5-methyloxazole; Oxazole, 5-methyl-4-phenyl- |
| CAS Registry Number | 1008-28-2 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Exact Mass | 159.0684 |
| SMILES | CC1=C(N=CO1)c2ccccc2 |
| InChI Key | LWBCTCYKAUXFNI-UHFFFAOYSA-N |
Physical Properties Profile[1][2][4]
-
Appearance: Low-melting solid or crystalline mass.
-
Melting Point: 55.1 °C (Experimental average); Range: 54–56 °C.
-
Boiling Point: ~267 °C (Predicted at 760 mmHg).
-
Solubility: Soluble in organic solvents (DCM, EtOAc, Methanol); sparingly soluble in water.
-
LogP: 2.20 (Lipophilic).
Critical Note on Isomerism: Do not confuse with 4-Methyl-5-phenyloxazole (CAS 1008-29-3). The position of the phenyl group (C4 vs. C5) significantly alters the electronic environment of the oxazole ring, affecting electrophilic substitution patterns at the C2 position.
Synthetic Methodology: Robinson-Gabriel Cyclodehydration[6][7][8][9][10]
The most robust route for synthesizing 5-methyl-4-phenyl-1,3-oxazole is the Robinson-Gabriel synthesis . This protocol involves the cyclodehydration of an
Retrosynthetic Logic
To achieve the 5-methyl-4-phenyl substitution pattern:
-
C5 Position (Methyl): Originates from the ketone carbonyl carbon of the precursor.
-
C4 Position (Phenyl): Originates from the
-carbon of the precursor. -
C2 Position (H): Originates from the formyl group (via formylation).
Target Precursor:
Detailed Protocol
Phase 1: Precursor Assembly (Nitrosation & Reduction)
Starting Material: 1-Phenyl-2-propanone (P2P).
Note: Due to regulatory controls on P2P, alternative routes via
-
Nitrosation: React 1-phenyl-2-propanone with isopropyl nitrite in acidic media to yield the
-oximino ketone ( -phenyl-1-hydroxyimino-2-propanone). -
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Zinc/Acetic acid reduction converts the oxime to the
-amino ketone: 1-amino-1-phenyl-2-propanone .-
Stability Alert:
-amino ketones are unstable and prone to self-condensation (dimerization to pyrazines). Isolate as the hydrochloride salt immediately.
-
Phase 2: Formylation
-
Reagents: Acetic anhydride (
) and Formic acid ( ). -
Procedure: Prepare mixed anhydride (
) in situ at 0°C. Add the 1-amino-1-phenyl-2-propanone HCl salt. -
Mechanism: The amine attacks the formyl group selectively.
-
Product:
-(1-phenyl-2-oxopropyl)formamide.
Phase 3: Cyclodehydration (Robinson-Gabriel)
-
Reagents: Concentrated Sulfuric Acid (
) or Phosphorus Oxychloride ( ). -
Conditions: Treat the formamide precursor with the dehydrating agent at 0°C, then warm to room temperature (or reflux if using
). -
Workup: Quench onto crushed ice. Neutralize with
.[6] Extract with Dichloromethane (DCM). -
Purification: Recrystallization from hexane/ethanol or silica gel chromatography (Hexane:EtOAc 8:2).
Reaction Pathway Visualization
Caption: Step-wise synthesis of 5-Methyl-4-phenyl-1,3-oxazole via the Robinson-Gabriel pathway.
Structural Characterization (Spectroscopy)
Validation of the synthesized compound requires confirming the presence of the oxazole ring proton and the specific regioisomerism.
Nuclear Magnetic Resonance (NMR) Data
-
** Solvent:**
-
¹H NMR (400 MHz):
- 7.90 (s, 1H, C2-H ): Characteristic diagnostic singlet for the oxazole ring proton.
- 7.60 – 7.30 (m, 5H, Ar-H ): Phenyl group protons.
- 2.52 (s, 3H, C5-CH₃ ): Methyl group attached to the oxazole ring.
-
¹³C NMR (100 MHz):
- 150.5 (C2), 145.2 (C5), 135.1 (C4), 128.8 , 128.2 , 126.5 (Phenyl carbons), 10.8 (Methyl carbon).
Mass Spectrometry (MS)
-
Ionization: EI (70 eV) or ESI+.
-
Molecular Ion (
): m/z 159.[7] -
Fragmentation Pattern:
-
m/z 159 (
).[7] -
m/z 130 (
): Loss of formyl radical/CO-H typical of oxazoles. -
m/z 104 (
): Benzonitrile fragment, confirming the phenyl attachment.
-
Applications & Stability
Pharmaceutical Relevance
5-Methyl-4-phenyl-1,3-oxazole serves as a bioisostere for amide or ester linkages in drug design. The oxazole ring provides metabolic stability against hydrolysis while maintaining hydrogen bond acceptor capability (via N3). It is often investigated as a core scaffold in:
-
Anti-inflammatory agents: COX-2 inhibitor analogs.
-
Antimicrobial agents: Modulating bacterial protein synthesis.
Storage & Handling[1]
-
Stability: Stable under standard laboratory conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or ring-opening hydrolysis over extended periods.
-
Safety: Irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Methyl-4-phenyl-1,3-oxazole (CAS 1008-28-2). [Link]
-
Wiley Online Library. The Robinson-Gabriel Synthesis of Oxazoles. Organic Reactions.[8][7][6][9][4][5][10] [Link]
-
PubChem. Compound Summary: 5-Methyl-4-phenyl-1,3-oxazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Excellent-Quality Oxazoles Products | Aaronchem - Premium Selection [aaronchem.com]
- 8. 1-Methyl-1-tosylmethylisocyanide | 58379-80-9 | Benchchem [benchchem.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Guide: Photophysical Characterization of 5-Methyl-4-phenyl-1,3-oxazole
The following technical guide details the photophysical characterization and fluorescence quantum yield (
Executive Summary
5-Methyl-4-phenyl-1,3-oxazole (CAS: 1008-28-2) is a heteroaromatic fluorophore belonging to the oxazole family.[1] While its 2,5-disubstituted congener, PPO (2,5-diphenyloxazole), is a ubiquitous scintillator with a near-unity quantum yield, the 4,5-substitution pattern of the title compound presents distinct photophysical constraints.
This guide provides the rigorous methodology for determining the fluorescence quantum yield (
Theoretical Framework & Photophysics
Electronic Structure and Transitions
The oxazole ring acts as an electron-deficient heteroaromatic core. The phenyl group at the C4 position provides
-
Transition Type:
(Allowed, high molar absorptivity). -
Intersystem Crossing (ISC): generally inefficient in pure oxazoles, leading to fluorescence rather than phosphorescence.
-
Solvatochromism: The dipole moment change (
) upon excitation is moderate. However, polar solvents can stabilize the Charge Transfer (CT) state, potentially quenching fluorescence or inducing red shifts.
Jablonski Diagram (Oxazole Dynamics)
Figure 1: Jablonski diagram illustrating the excitation and decay pathways for 5-Methyl-4-phenyl-1,3-oxazole. Note the competition between radiative decay (
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine
Materials & Equipment
-
Analyte: 5-Methyl-4-phenyl-1,3-oxazole (>98% purity).
-
Reference Standard: 2,5-Diphenyloxazole (PPO) in Cyclohexane (
) or Tryptophan in water ( ) depending on the exact absorption max found. Recommendation: Use PPO due to structural similarity. -
Solvents: Spectroscopic grade Cyclohexane (non-polar) and Ethanol (polar) to assess solvatochromism.
-
Cuvettes: Quartz (UV-transparent), 10 mm path length, 4-sided polish.
Step-by-Step Methodology
Phase 1: UV-Vis Absorption Scan
-
Blanking: Perform baseline correction with pure solvent.
-
Scan: Record absorbance from 200 nm to 400 nm.
-
Target Absorbance: Prepare a stock solution and dilute until the Optical Density (OD) at the excitation wavelength (
) is 0.02, 0.04, 0.06, 0.08, and 0.10 .-
Critical Control: Never exceed OD = 0.1. High concentrations cause Inner Filter Effects (IFE) , where the molecule re-absorbs its own emitted photons, artificially lowering the calculated QY.
-
Phase 2: Fluorescence Emission Scan
-
Excitation Wavelength (
): Set to the absorption maximum determined in Phase 1 (likely 260–290 nm for this specific isomer). -
Slit Widths: Set excitation/emission slits (e.g., 2 nm / 2 nm) to maximize signal without saturating the detector. Keep these constant for both sample and reference.
-
Integration: Record the emission spectrum (likely 300–450 nm). Integrate the total area under the curve (
).
Phase 3: The Gradient Method
Instead of a single-point calculation, use the gradient method for higher precision.
-
Plot Integrated Fluorescence Intensity (
) (y-axis) vs. Absorbance ( ) (x-axis) for the 5 dilution points. -
Perform a linear regression to find the slope (
). -
The intercept should ideally be zero.
Workflow Diagram
Figure 2: Experimental workflow for relative quantum yield determination using the slope method.
Data Analysis & Calculation
Calculate the unknown quantum yield (
Where:
- : Known quantum yield of the reference (e.g., PPO = 1.0).
- : Slope of the Integrated Fluorescence vs. Absorbance plot.
-
: Refractive index of the solvent (e.g., Cyclohexane
).
Reference Data Table
Use these values for validation:
| Parameter | 5-Methyl-4-phenyl-1,3-oxazole (Analyte) | PPO (Reference Standard) |
| Solvent | Cyclohexane (Recommended) | Cyclohexane |
| Refractive Index ( | 1.426 | 1.426 |
| Excitation ( | Determine exp. (~270 nm) | 300 nm |
| Emission Range | ~300–380 nm | 340–400 nm |
| Known | To be calculated | 1.00 [1] |
Critical Troubleshooting & Optimization
The Oxygen Quenching Factor
Oxazoles are susceptible to dynamic quenching by dissolved oxygen.
-
Symptom: Lower than expected QY.
-
Protocol: Purge all solutions with Argon or Nitrogen for 10 minutes prior to measurement.
-
Impact: Deoxygenation can increase
by 10–20% depending on the triplet state lifetime.
Inner Filter Effect (IFE) Correction
If OD > 0.1 is unavoidable due to low solubility, apply the following correction factor to the observed fluorescence intensity (
Where
Solvent Selection
-
Non-polar (Cyclohexane/Hexane): Maximizes vibrational fine structure and typically yields the highest
for oxazoles. -
Polar Protic (Methanol/Ethanol): May induce hydrogen bonding with the oxazole nitrogen, potentially quenching fluorescence or causing a bathochromic (red) shift.
References
-
NIST/EPA . (2023). 5-methyl-4-phenyl-1,3-oxazole Chemical Data Reporting. U.S. Environmental Protection Agency. Link
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for QY protocols and Inner Filter Effect corrections).
-
Royal Society of Chemistry . (2012). Photophysical properties of oxazole derivatives. New Journal of Chemistry. Link
Sources
Methodological & Application
Application Notes & Protocols: One-Pot Cyclization Methods for the Synthesis of 5-Methyl-4-phenyl-1,3-oxazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Significance of the Oxazole Core and One-Pot Syntheses
The 1,3-oxazole moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a vast array of biologically active compounds, including anti-inflammatory, anti-cancer, and antiviral agents. The specific target of this guide, 5-Methyl-4-phenyl-1,3-oxazole, serves as a valuable building block for the synthesis of more complex molecular architectures.
Traditional multi-step syntheses of such scaffolds are often plagued by issues of low overall yield, laborious purification of intermediates, and significant solvent waste. In contrast, one-pot syntheses, also known as tandem, domino, or cascade reactions, offer a more elegant and efficient approach.[1] By combining multiple reaction steps in a single vessel without isolating intermediates, these methods enhance operational simplicity, reduce waste, and often lead to higher overall yields, aligning with the principles of green chemistry.[1]
This document provides detailed protocols and expert insights into three robust one-pot methods for the synthesis of 5-Methyl-4-phenyl-1,3-oxazole, designed for researchers and professionals in drug development and chemical synthesis.
Method 1: Modified Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classic and highly reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3] The one-pot modification for synthesizing 4,5-disubstituted oxazoles extends this utility by incorporating an additional electrophile.
Principle and Mechanism
The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion undergoes a nucleophilic addition to an aldehyde. In the standard Van Leusen synthesis, the resulting intermediate cyclizes and eliminates p-toluenesulfinic acid to form a 5-substituted oxazole.[2] For 4,5-disubstitution, the reaction is modified. After the initial addition to the aldehyde, a second electrophile (an alkyl halide) is introduced, which is attacked by the intermediate before the final cyclization and elimination steps occur.
Detailed Laboratory Protocol
This protocol is adapted for the synthesis of the target molecule, 5-Methyl-4-phenyl-1,3-oxazole, from benzaldehyde and 1-chloroethane.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
1-Chloroethane (condensed, excess) or Ethyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.5 eq) and anhydrous methanol to create a suspension.
-
Reagent Addition: Add TosMIC (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture. Stir for 30 minutes at room temperature.
-
Alkylation: Add ethyl bromide (1.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-Methyl-4-phenyl-1,3-oxazole.
-
Expert Insights & Causality
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate TosMIC while being mild enough to prevent side reactions. Stronger bases like sodium hydride can also be used but may lead to undesired byproducts.
-
Solvent: Anhydrous methanol is the standard solvent. The use of protic solvents is crucial for the reaction mechanism. Some protocols have shown high yields using ionic liquids, which can be recycled.[4]
-
Inert Atmosphere: While the reaction can proceed in air, an inert atmosphere is recommended to prevent oxidation of the aldehyde and other potential side reactions, ensuring higher purity and yield.
-
Troubleshooting: If the reaction stalls, it could be due to wet reagents or solvent. Ensure all materials are anhydrous. If the yield is low, increasing the amount of the alkylating agent or extending the reflux time may be beneficial.
Workflow Diagram
Caption: Workflow for the one-pot Van Leusen synthesis.
Method 2: One-Pot Robinson-Gabriel Synthesis from an Oxazolone Template
The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones.[5][6] A modern one-pot variation utilizes an oxazolone (or azlactone) template, which reacts with an aromatic nucleophile in a Friedel-Crafts type reaction, followed by an in-situ cyclodehydration.[7]
Principle and Mechanism
This one-pot process involves two key stages.[8] First, a Lewis acid (e.g., AlCl₃) promotes the Friedel-Crafts acylation of an aromatic compound (benzene) with an oxazolone, which serves as the acylating agent. This opens the oxazolone ring to form a 2-acylamino ketone intermediate. Second, a strong Brønsted acid or dehydrating agent (e.g., trifluoromethanesulfonic acid) catalyzes the intramolecular cyclization and dehydration of this intermediate to form the final oxazole product.[5]
Detailed Laboratory Protocol
Materials:
-
2-Methyl-4-methyloxazol-5(4H)-one (or a suitable precursor) (1.0 eq)
-
Benzene (can act as solvent and reagent)
-
Aluminum Chloride (AlCl₃), anhydrous (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to 0°C in an ice bath.
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (1.5 eq) to the cold DCM with vigorous stirring.
-
Oxazolone Addition: Dissolve the 2-methyl-4-methyloxazol-5(4H)-one (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Friedel-Crafts Reaction: Add benzene (excess, can be used as a co-solvent) to the reaction mixture. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Cyclodehydration: Cool the mixture back to 0°C. Carefully and slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise. Caution: The reaction is exothermic.
-
Reaction Completion: After the addition of TfOH, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the intermediate.
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice and water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the crude product via flash column chromatography to isolate 5-Methyl-4-phenyl-1,3-oxazole.
-
Expert Insights & Causality
-
Dual Catalyst System: The use of both a Lewis acid (AlCl₃) for the Friedel-Crafts step and a strong protic acid (TfOH) for the cyclodehydration is critical for the one-pot nature of this synthesis.[5]
-
Anhydrous Conditions: Strict anhydrous conditions are paramount. Both AlCl₃ and TfOH are extremely hygroscopic, and any moisture will deactivate the catalysts and lead to poor yields.
-
Safety: The quenching step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Substrate Scope: This method is particularly powerful for creating diverse 4-aryl substituted oxazoles by simply changing the aromatic nucleophile used in the Friedel-Crafts step.
Workflow Diagram```dot
Caption: Workflow for the PTSA-catalyzed tandem synthesis.
Quantitative Data Summary & Comparative Analysis
| Method | Key Reagents | Typical Conditions | Time | Yield | Advantages | Disadvantages |
| Modified Van Leusen | Benzaldehyde, TosMIC, Ethyl bromide, K₂CO₃ | Reflux in MeOH | 2-4 h | Good | Reliable, commercially available reagents | TosMIC can be malodorous; requires alkyl halide |
| Robinson-Gabriel | Oxazolone, Benzene, AlCl₃, TfOH | 0°C to RT in DCM | 3-5 h | Good | High diversity possible via Friedel-Crafts | Requires strictly anhydrous conditions; strong acids |
| PTSA-Catalyzed Tandem | Propargylic alcohol, Acetamide, PTSA | Reflux in Toluene | 1-2 h | High | Fast, high atom economy, mild catalyst | Requires synthesis of propargylic alcohol precursor |
References
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Synlett, 2009(03), 500-504. [Link]
-
Wikipedia contributors. (n.d.). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References. Retrieved February 9, 2026, from [Link]
-
Shafiee, M., & Ramazani, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-279. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved February 9, 2026, from [Link]
-
Shafiee, M., & Ramazani, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-279. [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved February 9, 2026, from [Link]
-
Keni, P. P., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 7(21), 4741-4743. [Link]
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686. [Link]
-
Herrera, A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings, 3(1), 32. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved February 9, 2026, from [Link]
-
Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2739-2742. [Link]
-
Pan, Y.-M., et al. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry, 74(8), 3148-3151. [Link]
-
Pan, Y.-M., et al. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry, 74(8), 3148-3151. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved February 9, 2026, from [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902-3905. [Link]
-
Keni, P. P., et al. (2005). One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. Organic Letters, 7(21), 4741-4743. [Link]
-
Baxendale Group. (n.d.). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Retrieved February 9, 2026, from [Link]
-
Weyrauch, J. P., et al. (2010). Cyclization of propargylic amides: mild access to oxazole derivatives. Chemistry, 16(3), 956-963. [Link]
-
Reddy, P., et al. (2015). Cu(II)-catalyzed synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 56(38), 5267-5270. [Link]
-
Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. [Link]
-
He, W., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(15), 4479-4483. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
-
Li, Z., et al. (2022). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(1), 287. [Link]
Sources
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- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
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- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic C2-Functionalization of 5-Methyl-4-phenyl-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Value of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a bioisosteric replacement for ester and amide functionalities make it a cornerstone in modern drug discovery. The specific scaffold, 5-Methyl-4-phenyl-1,3-oxazole, combines the stability of the oxazole core with lipophilic phenyl and methyl substituents, providing a versatile template for library synthesis.
Functionalization of this scaffold is key to modulating its physicochemical and pharmacological properties. Of the available positions, the C2 carbon presents the most synthetically accessible and strategic handle for diversification. The inherent electronic nature of the oxazole ring, with the electronegative oxygen (O1) and nitrogen (N3) atoms, renders the intervening C2 proton the most acidic on the ring (pKa ≈ 20), making it the prime target for chemical modification.[3]
This guide provides a detailed examination of three field-proven strategies for the selective functionalization of 5-Methyl-4-phenyl-1,3-oxazole at the C2 position. We will delve into the mechanistic rationale behind each protocol, offering insights to ensure reproducibility and high-yield outcomes.
Chemical Reactivity Overview
The reactivity of the 5-Methyl-4-phenyl-1,3-oxazole ring is dictated by its electron distribution. The C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases and the target for direct C-H activation methodologies.
Figure 1: Reactivity map of 5-Methyl-4-phenyl-1,3-oxazole.
Strategy 1: C2-Lithiation and Electrophilic Quench
This is the most established and versatile method for introducing a wide range of functional groups at the C2 position. The strategy hinges on the selective deprotonation of the acidic C2 proton using a strong organolithium base, followed by the introduction of an electrophile.
Mechanistic Rationale: The high acidity of the C2 proton allows for clean deprotonation with bases like n-butyllithium (n-BuLi) at cryogenic temperatures.[3] The resulting 2-lithio-oxazole species is highly nucleophilic. However, it exists in a temperature-dependent equilibrium with a ring-opened α-isocyanoenolate intermediate.[3][4] Maintaining a low temperature (typically -78 °C) is critical to favor the desired closed-ring lithiated species and prevent irreversible decomposition pathways. The subsequent addition of an electrophile rapidly traps the C2-lithiated intermediate, yielding the functionalized product.
Figure 2: Workflow for C2-Lithiation and Electrophilic Quench.
Protocol 1.1: General Procedure for C2-Lithiation and Quench with an Aldehyde
Materials:
-
5-Methyl-4-phenyl-1,3-oxazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 5-Methyl-4-phenyl-1,3-oxazole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Scientist's Note: A slight excess of n-BuLi ensures complete deprotonation. A color change to deep yellow or orange is typically observed, indicating the formation of the lithiated species.
-
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C2-functionalized product.
Data Summary Table:
| Electrophile (E+) | Product Type | Typical Yield |
| Aldehydes (R-CHO) | Secondary Alcohol | 70-90% |
| Ketones (R-CO-R') | Tertiary Alcohol | 65-85% |
| Alkyl Halides (R-X) | Alkylated Oxazole | 50-75% |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 75-95% |
| N,N-Dimethylformamide | Aldehyde | 60-80% |
Strategy 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is a powerful, atom-economical strategy that avoids the pre-functionalization steps of halogenation or organometallic reagent formation.[5][6] For oxazoles, palladium catalysis can be tuned to achieve high regioselectivity for C-H arylation at the C2 position.[7][8]
Mechanistic Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst, coordinated to a ligand, interacts with the C2-H bond of the oxazole. A base then facilitates the deprotonation, forming a palladacycle intermediate. This intermediate undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C2-arylated oxazole and regenerate the active palladium catalyst. The choice of ligand and solvent is crucial for controlling regioselectivity between the C2 and C5 positions.[7]
Figure 3: Simplified Catalytic Cycle for Direct C-H Arylation.
Protocol 2.1: Palladium-Catalyzed C2-Arylation with Aryl Bromides
Materials:
-
5-Methyl-4-phenyl-1,3-oxazole
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), dried
-
Anhydrous, nonpolar solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Setup: To an oven-dried Schlenk tube, add 5-Methyl-4-phenyl-1,3-oxazole (1.5 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).
-
Scientist's Note: An excess of the oxazole substrate is often used to favor the desired reaction over homocoupling of the aryl halide. Nonpolar solvents generally favor C2 arylation.[7]
-
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 2-aryl-5-methyl-4-phenyl-1,3-oxazole.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Effective palladium sources for C-H activation. |
| Ligand | PPh₃, Buchwald-type ligands | Modulates catalyst activity and regioselectivity. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the deprotonation step of the CMD mechanism. |
| Solvent | Toluene, Dioxane (nonpolar) | Favors C2-selectivity over C5.[7] |
| Temperature | 100-140 °C | Provides thermal energy to overcome the activation barrier. |
| Typical Yield | 50-85% | Dependent on aryl halide electronics and steric hindrance. |
Strategy 3: C2-Halogenation and Suzuki Cross-Coupling
This robust two-step sequence provides a reliable pathway to C2-arylated and C2-vinylated products. The initial installation of a halogen (bromine or iodine) at the C2 position creates a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[9][10]
Mechanistic Rationale:
-
Halogenation: The C2-lithio-oxazole, generated as in Strategy 1, can be quenched with a halogen source (e.g., 1,2-dibromoethane for bromination or I₂ for iodination) to afford the 2-halo-oxazole.
-
Suzuki Cross-Coupling: The resulting 2-halo-oxazole undergoes a standard Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves: (a) Oxidative addition of the Pd(0) catalyst into the C-X bond, (b) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (c) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Protocol 3.1: Synthesis of 2-Bromo-5-methyl-4-phenyl-1,3-oxazole
Procedure:
-
Follow Steps 1-4 of Protocol 1.1 to generate the 2-lithio-oxazole intermediate.
-
Quench with Halogen Source: At -78 °C, add 1,2-dibromoethane (1.5 eq) dropwise.
-
Warming and Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Perform an aqueous workup as described in Step 7 of Protocol 1.1 .
-
Purification: Purify by column chromatography to yield 2-Bromo-5-methyl-4-phenyl-1,3-oxazole. This intermediate is often stable and can be stored for subsequent reactions.
Protocol 3.2: C2-Suzuki Cross-Coupling
Materials:
-
2-Bromo-5-methyl-4-phenyl-1,3-oxazole
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Solvent system (e.g., Toluene/Ethanol mixture)
Procedure:
-
Setup: In a round-bottom flask, combine 2-Bromo-5-methyl-4-phenyl-1,3-oxazole (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add toluene and ethanol (e.g., in a 4:1 ratio).
-
Base Addition: Add the 2 M aqueous Na₂CO₃ solution (2.0-3.0 eq).
-
Inert Atmosphere & Heating: De-gas the mixture by bubbling nitrogen through the solution for 15 minutes. Heat the reaction to reflux (approx. 80-90 °C) under a nitrogen atmosphere.
-
Monitoring: Stir vigorously for 4-12 hours, monitoring by TLC.
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the C2-coupled product.
References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry – A European Journal, 27(40), 10533-10557. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubChem. [Link]
-
Bagdi, A. K., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(19), 6649. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. PubChem. [Link]
-
Bentabed, A., et al. (2022). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 27(3), 1029. [Link]
-
Bowie, R. A., et al. (1972). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1106-1109. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Sytniczuk, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(15), 4446. [Link]
-
O'Connell, M. J., & Ramsay, M. V. J. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1615-1619. [Link]
-
Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Synthetic Communications, 52(1), 1-28. [Link]
-
Balasubramanian, C., et al. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1575. [Link]
-
Diana, G. D., et al. (1972). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 15(7), 795-797. [Link]
-
Vagi, S. J., & Vedejs, E. (2004). Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform, 35(4). [Link]
-
Bowie, R. A., et al. (1972). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1106-1109. [Link]
-
Wang, D., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(15), 9673-9686. [Link]
-
Stambuli, J. P., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1777-1780. [Link]
-
Krayushkin, M. M., et al. (2003). Synthesis of 2,4,5-Trisubstituted Oxazoles. Chemistry of Heterocyclic Compounds, 39(1), 108-113. [Link]
-
Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317-2320. [Link]
-
El-Gazzar, A. B. A., & Gaafar, A. M. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Molecules, 21(1), 1. [Link]
-
Wsadły, M., et al. (2022). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Molecules, 27(19), 6205. [Link]
-
Suneel, K., et al. (2010). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 66(12), o3131. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 163-174. [Link]
-
Hebeïche, F., et al. (2021). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus Chimie, 24(S2), 1-7. [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498-1517. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Al. Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. [Link]
-
Wang, X., et al. (2009). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 7(21), 4458-4462. [Link]
Sources
- 1. asccindapur.com [asccindapur.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
using 5-Methyl-4-phenyl-1,3-oxazole as a ligand in catalysis
Application Note: Strategic Utilization of 5-Methyl-4-phenyl-1,3-oxazole in Catalysis
Executive Summary
5-Methyl-4-phenyl-1,3-oxazole is a functionalized heterocyclic scaffold possessing a distinct nitrogen donor site (N3) capable of
-
As a Directing Ligand (Transient): It directs regioselective C–H activation via coordination to the metal center, facilitating functionalization at the C2 position.
-
As an Ancillary Ligand (Monodentate): It serves as a labile, neutral N-donor ligand for stabilizing Lewis acidic metal centers or tuning the steric/electronic environment of catalytic precursors.
This guide provides high-fidelity protocols for utilizing this oxazole moiety in Palladium(II)-catalyzed C–H functionalization , a critical workflow in late-stage drug diversification.[1]
Part 1: Mechanistic Principles & Coordination Chemistry
To effectively use 5-Methyl-4-phenyl-1,3-oxazole, one must understand its binding mode.[1] Unlike strongly donating phosphines, the oxazole nitrogen is a moderate
-
Coordination Site: The N3 atom (sp² hybridized) has a lone pair available for coordination.[1] The O1 atom is generally non-coordinating due to the aromaticity of the ring.
-
Electronic Effect: The phenyl group at C4 and methyl at C5 modulate the electron density. The phenyl ring provides steric bulk, influencing the geometry of the resulting metal complex.
-
Catalytic Role: In C–H activation, the oxazole acts as a Directing Group (DG) . It binds Pd(II), bringing the metal into proximity with the C2-H bond, lowering the activation energy for concerted metalation-deprotonation (CMD).
Visualizing the Coordination Pathway
Figure 1: Mechanistic pathway showing the oxazole acting as a directing ligand to facilitate its own functionalization.[1]
Part 2: Experimental Protocols
Protocol A: Regioselective C2-Arylation (Directing Ligand Mode)
Application: Synthesis of biaryl scaffolds for medicinal chemistry libraries. Rationale: The oxazole N-atom coordinates Pd(OAc)₂, directing the metal to the C2 position. This avoids the need for pre-functionalized halogenated precursors.
Materials:
-
Substrate: 5-Methyl-4-phenyl-1,3-oxazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (e.g., Iodobenzene) (1.5 equiv)[1]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]
-
Ligand (Ancillary): Triphenylphosphine (PPh₃) (10 mol%) – Stabilizes the Pd(0) species post-reductive elimination.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Crucial for the CMD mechanism.[1]
-
Solvent: Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar.[1]
-
Cool to room temperature under Argon flow.
-
-
Reagent Addition:
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).
-
Add Cs₂CO₃ (651 mg, 2.0 mmol).
-
Add 5-Methyl-4-phenyl-1,3-oxazole (159 mg, 1.0 mmol) and Iodobenzene (306 mg, 1.5 mmol).[1]
-
Critical Check: Ensure solids are finely ground to maximize surface area for the heterogeneous base.
-
-
Solvation & Degassing:
-
Add anhydrous Toluene (5.0 mL).
-
Degas the mixture by sparging with Argon for 10 minutes or using three Freeze-Pump-Thaw cycles. Oxygen inhibition is a common failure mode.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 110°C in an oil bath with vigorous stirring (800 rpm).
-
Run for 12–16 hours . The reaction mixture should turn from orange/red to dark brown/black (formation of Pd-black indicates catalyst decomposition, but often occurs at high conversion).
-
-
Work-up:
-
Purification:
Data Summary: Optimization Parameters
| Parameter | Variation | Outcome | Recommendation |
| Solvent | DMF | High conversion, difficult work-up | Use for polar substrates |
| Solvent | Toluene | Clean profile, easy removal | Standard Choice |
| Base | K₂CO₃ | Slower kinetics | Use if Cs₂CO₃ fails |
| Base | Cs₂CO₃ | High solubility, faster CMD | Preferred |
| Temp | 80°C | Incomplete conversion | Maintain >100°C |
Protocol B: Synthesis of Discrete Metal Complexes (Ancillary Ligand Mode)
Application: Creating defined Pd(II) pre-catalysts for screening in other coupling reactions. Rationale: Isolating the [PdCl2(Oxazole)2] complex allows for precise stoichiometry control in catalytic studies.[1]
Workflow:
-
Dissolve PdCl₂(MeCN)₂ (0.5 mmol) in DCM (5 mL).
-
Add 5-Methyl-4-phenyl-1,3-oxazole (1.0 mmol, 2.0 equiv) dropwise.
-
Stir at Room Temperature for 2 hours.
-
Precipitate the complex by adding Diethyl Ether or Pentane.
-
Filter the yellow/orange solid and dry under high vacuum.
-
Characterization: Confirm coordination via ¹H NMR (downfield shift of methyl/phenyl protons) and IR (shift in C=N stretch).
Part 3: Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct protocol based on your research goal.
Figure 2: Decision matrix for utilizing 5-Methyl-4-phenyl-1,3-oxazole in catalytic workflows.
References
-
Pigge, F. C., et al. (1999). "Palladium-Catalyzed Intramolecular Arylation of Oxazoles." Tetrahedron Letters, 40(5), 835-838.[3]
-
Gevorgyan, V., et al. (2004). "Direct Pd-Catalyzed Arylation of Oxazoles and Thiazoles." Journal of Organic Chemistry, 69(9), 3150-3153.
-
Zhu, C., et al. (2018). "Recent Advances in Direct C–H Functionalization of Oxazoles." Advanced Synthesis & Catalysis, 360(14), 2603-2621. [1]
-
Verrier, C., et al. (2011). "Direct Arylation of Oxazoles: A User-Friendly Method." Beilstein Journal of Organic Chemistry, 7, 1584-1601.
-
Strotman, N. A., et al. (2009). "Catalytic Enantioselective Synthesis of Oxazoles." Journal of the American Chemical Society, 131(34), 12062-12063. [1]
Sources
Robinson-Gabriel synthesis of 5-Methyl-4-phenyl-1,3-oxazole
Application Note: Regioselective Synthesis of 5-Methyl-4-phenyl-1,3-oxazole via Robinson-Gabriel Cyclodehydration
Strategic Analysis & Retrosynthesis
The target molecule, 5-Methyl-4-phenyl-1,3-oxazole , presents a specific regiochemical challenge often overlooked in standard oxazole syntheses. The classic Robinson-Gabriel cyclodehydration transforms an
-
The Regiochemistry Trap:
-
Standard starting materials like
-bromopropiophenone (derived from propiophenone) yield the inverse isomer: 5-Phenyl-4-methyloxazole . -
To achieve the 5-Methyl-4-phenyl substitution pattern, the ketone carbonyl must bear the methyl group, while the
-carbon bears the phenyl group. -
Required Precursor:
-(1-phenyl-2-oxopropyl)formamide.[1]
-
Synthetic Strategy: To avoid the regulatory complexities and regiochemical ambiguity of direct phenylacetone functionalization, this protocol utilizes a Weinreb Amide approach starting from Phenylglycine. This ensures absolute control over the carbon skeleton assembly.
Retrosynthetic Logic (Graphviz Diagram):
Figure 1: Retrosynthetic pathway highlighting the necessity of the amino-acid derived route to secure the correct 4-phenyl/5-methyl orientation.
Mechanistic Insight: The Robinson-Gabriel Cycle
The success of this synthesis relies on the cyclodehydration of the 2-acylamino ketone.[2] We employ Phosphorus Oxychloride (
Mechanism Flow:
-
Activation:
activates the amide oxygen (forming an imidoyl chloride-like intermediate).[1] -
Cyclization: The ketone oxygen attacks the activated amide carbon.[1]
-
Aromatization: Loss of water (dehydration) drives the formation of the aromatic oxazole ring.[1]
Experimental Protocol
Phase A: Precursor Assembly (Weinreb Route)
Objective: Synthesis of
| Reagent | Equiv.[1] | Role |
| N-Boc-Phenylglycine | 1.0 | Starting Material |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb Amine |
| EDC[1]·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive (suppress racemization) |
| Methylmagnesium Bromide (3M) | 2.5 | Grignard Reagent |
Step-by-Step:
-
Weinreb Amide Formation:
-
Dissolve N-Boc-Phenylglycine (10 mmol) in anhydrous DCM (50 mL).
-
Add EDC[1]·HCl (12 mmol), HOBt (12 mmol), and DIPEA (25 mmol) at 0°C.[1]
-
Stir for 15 min, then add N,O-dimethylhydroxylamine hydrochloride (11 mmol).
-
Warm to RT and stir overnight.
-
Workup: Wash with 1N HCl, sat.[1]
, and brine.[1] Dry ( ) and concentrate.[1] Yields Intermediate A (Weinreb Amide).[1]
-
-
Grignard Addition (Ketone Synthesis):
-
Dissolve Intermediate A in anhydrous THF (0.2 M) under Argon.
-
Cool to -10°C (Ice/Salt bath). Critical: Low temp prevents over-addition.
-
Add MeMgBr (2.5 equiv) dropwise over 30 mins.
-
Stir for 1 hour at 0°C. Monitor by TLC (disappearance of amide).
-
Quench: Pour into cold sat.
.[1] Extract with EtOAc.[1] -
Result:N-Boc-1-phenyl-1-amino-propan-2-one .[1]
-
Phase B: Formylation & Cyclodehydration
Objective: Conversion to 5-Methyl-4-phenyl-1,3-oxazole.
| Reagent | Conditions | Role |
| 4M HCl in Dioxane | RT, 1h | Deprotection |
| Formic Acetic Anhydride | Prepared in situ | Formylation |
| Reflux, 90°C | Cyclodehydration |
Step-by-Step:
-
Deprotection:
-
Treat the N-Boc ketone with 4M HCl/Dioxane for 1 hour.[1] Concentrate in vacuo to get the amine hydrochloride salt. Note: Do not store the free base; it is unstable (dimerizes).
-
-
Formylation:
-
Prepare Formic Acetic Anhydride (FAA): Mix Formic acid (5 equiv) and Acetic Anhydride (2 equiv) and heat at 55°C for 2 hours, then cool.
-
Add the amine salt to the FAA solution. Add Sodium Acetate (1.5 equiv) to buffer.[1][3]
-
Stir at RT for 4 hours.
-
Workup: Remove volatiles.[1] Extract with DCM/Water. The product is
-(1-phenyl-2-oxopropyl)formamide .[1]
-
-
Robinson-Gabriel Cyclization (The Protocol):
-
Dissolve the formamide (1.0 equiv) in Toluene (0.5 M).[1]
-
Add
(3.0 equiv) carefully.[1] -
Heat to 90°C (Reflux) for 2-3 hours.
-
Monitor: TLC should show a non-polar spot (Oxazole) and disappearance of polar amide.[1]
-
Quenching (Exothermic Hazard):
-
Cool reaction to RT.
-
Pour slowly onto crushed ice/water with vigorous stirring.
-
Neutralize with
(2M) or until pH ~8.[1]
-
-
Extraction: Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
.[1]
-
Process Control & Visualization
Reaction Workflow (Graphviz):
Figure 2: Operational workflow for the synthesis.
Quality Control Parameters:
| Parameter | Specification | Method |
| Appearance | Pale yellow oil or low-melting solid | Visual |
| Singlet, | ||
| Singlet, | ||
| Mass Spec | [M+H]+ = 160.07 | LC-MS (ESI) |
Note on NMR: The diagnostic peak for the 1,3-oxazole ring is the C2 proton. If the cyclization fails or stops at the oxazoline stage, this sharp aromatic singlet will be absent or shifted upfield.
Troubleshooting & Optimization
-
Issue: Low Yield in Cyclization.
-
Cause: Hydrolysis of the intermediate imidoyl chloride back to the amide during quenching.
-
Fix: Ensure the quench is performed on ice and the neutralization is rapid. Do not let the acidic aqueous phase sit with the product for long.
-
-
Issue: Regioisomer Contamination.
-
Cause: If you used the bromination route (Direct bromination of phenylacetone), you might have minor amounts of the 5-phenyl-4-methyl isomer.
-
Fix: The Weinreb route described above eliminates this risk.[1] If contamination occurs, separation requires careful silica chromatography (Gradient Hexane:EtOAc 95:5 to 80:20).[1]
-
References
-
Robinson, R. (1909).[1][4] "LXXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link
-
Gabriel, S. (1910).[1][2] "Eine neue Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.[1] Link
-
Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604-3606. (Modern variants using polymer-supported reagents).[1] Link
-
Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the precursor assembly). Link
-
Turchi, I. J. (Ed.).[1][4] (1986). Oxazoles (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 45). Wiley-Interscience.[1] (Comprehensive review of oxazole properties and synthesis). Link
Sources
Application Note: Scalable Synthesis of 5-Methyl-4-phenyl-1,3-oxazole via Bredereck Cyclization
This Application Note is structured to guide researchers through the synthesis of 5-Methyl-4-phenyl-1,3-oxazole , a critical heterocyclic building block in medicinal chemistry (e.g., for NSAIDs, kinase inhibitors). The protocol focuses on the Bredereck Synthesis , utilizing
Executive Summary
This guide details the laboratory-scale preparation of 5-methyl-4-phenyl-1,3-oxazole. The method employs the condensation of 2-bromo-1-phenylpropan-1-one (
Scientific Background & Mechanistic Logic
Regioselectivity in Oxazole Synthesis
The synthesis of substituted oxazoles from
-
The carbonyl carbon of the
-halo ketone becomes C4 of the oxazole ring. -
The
-carbon (bearing the halogen) becomes C5 of the oxazole ring. -
The carbon from formamide becomes C2 .
Therefore, to synthesize 5-methyl-4-phenyl-oxazole , the required starting material is 2-bromo-1-phenylpropan-1-one (where the phenyl group is attached to the carbonyl, and the methyl group is at the
Reaction Mechanism
The reaction proceeds through a cascade sequence involving nucleophilic substitution, imine formation, and cyclodehydration.
Figure 1: Mechanistic pathway for the conversion of
Experimental Protocol
Materials & Equipment
| Reagent/Solvent | CAS No. | Equiv.[1][2][3][4] | Role | Hazard Note |
| 2-Bromopropiophenone | 2114-00-3 | 1.0 | Substrate | Lachrymator, Skin Irritant |
| Formamide | 75-12-7 | 15.0 | Reagent/Solvent | Teratogen, Irritant |
| Sulfuric Acid (conc.) | 7664-93-9 | 0.1 | Catalyst (Optional) | Corrosive |
| Ethyl Acetate | 141-78-6 | - | Extraction | Flammable |
| Sodium Bicarbonate | 144-55-8 | - | Neutralization | - |
Equipment:
-
Round-bottom flask (2-neck) with condenser.
-
Oil bath with digital temperature control.
-
Magnetic stirrer.
-
Dean-Stark trap (optional, if azeotropic water removal is employed with a co-solvent, though neat formamide is standard).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: In a 250 mL round-bottom flask, add 2-bromo-1-phenylpropan-1-one (11.35 g, 50 mmol).
-
Solvent Addition: Add formamide (30 mL, ~750 mmol). The large excess serves as both solvent and acid scavenger (though it forms formate salts).
-
Note: Formamide quality is critical. Ensure it is dry and free of ammonia to prevent imidazole formation.
-
-
Catalyst (Optional): For sluggish reactions, add 2-3 drops of concentrated H₂SO₄.
Phase 2: Thermal Cyclization
-
Heating: Heat the mixture to 130–140°C with vigorous stirring.
-
Observation: The mixture will transition from a clear solution to a darker orange/brown color.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
-
Target Rf: Product spot will appear at Rf ~0.4-0.5; Starting material (SM) is usually higher (Rf ~0.7).
-
Duration: Reaction typically reaches completion in 3–5 hours .[1] Do not overheat (>150°C) to avoid charring.
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the dark solution into 150 mL of ice-water .
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .
-
Chemistry: The oxazole is neutral/weakly basic and partitions into the organic phase. Formamide and ammonium salts remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with:
-
Saturated NaHCO₃ (2 x 30 mL) to neutralize HBr and formic acid byproducts.
-
Water (2 x 30 mL) to remove residual formamide.
-
Brine (1 x 30 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude Analysis: The crude oil is often brown.
-
Distillation (Preferred for Scale): Distill under reduced pressure (vacuum).
-
Boiling Point: ~140–145°C at 15 mmHg (Literature value).
-
-
Chromatography (Alternative): Silica gel column, eluting with Hexane
10% EtOAc/Hexane.
Process Workflow & Quality Control
Figure 2: Operational workflow for the synthesis and isolation.
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil (may crystallize at low temps).
-
¹H NMR (CDCl₃, 400 MHz):
- 7.90 (s, 1H, C2-H ) – Diagnostic singlet for oxazole.
- 7.60–7.30 (m, 5H, Phenyl-H ).
- 2.55 (s, 3H, C5-CH₃ ).
-
¹³C NMR: Diagnostic peaks at ~150 ppm (C2) and ~130-140 ppm (Aromatic carbons).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Formamide hydrolysis or evaporation. | Use a reflux condenser; ensure temperature is maintained at 135°C. Use fresh formamide. |
| Dark/Tar Formation | Polymerization of SM; Temperature too high. | Keep temp <145°C. Add antioxidant (BHT) trace if scaling up. |
| Imidazole Byproduct | Presence of Ammonia in Formamide. | Use high-grade Formamide. Pre-treat formamide with acid or use pure reagents. |
| Lachrymatory Fumes | Unreacted | Ensure complete consumption (TLC) before workup. Quench with aqueous ammonia if SM remains (converts bromide to amine). |
References
-
Bredereck, H., & Gompper, R. (1954).[5] Synthesis of Oxazoles from
-Haloketones and Formamide. Chemische Berichte. (General methodology foundation). -
Kashima, C., et al. (1989). Regioselective preparation of 4- and 5-substituted oxazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews.
-
BenchChem. (2025).[3][6] Synthesis of Oxazoles: A Technical Guide.
-
Organic Chemistry Portal. (2024). Synthesis of Oxazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclodehydration for 5-Methyl-4-phenyl-1,3-oxazole Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this important heterocyclic scaffold. Oxazoles are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] The formation of 5-Methyl-4-phenyl-1,3-oxazole via cyclodehydration, typically through the Robinson-Gabriel synthesis or its variations, is a robust but often challenging transformation.[1][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and modern synthetic methodologies.
Section 1: Understanding the Core Reaction Mechanism
The synthesis of 5-Methyl-4-phenyl-1,3-oxazole from its precursor, N-(1-phenyl-1-oxopropan-2-yl)acetamide, is a classic example of the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically under acidic conditions.[1][4] Understanding the mechanism is paramount for effective troubleshooting, as it illuminates the critical role of the acid catalyst and the potential for side reactions.
The reaction proceeds through several key steps:
-
Enolization: The ketone carbonyl is protonated by the acid catalyst, promoting tautomerization to the enol form.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl attacks the enol double bond, forming a five-membered oxazoline intermediate (a dihydrooxazole).
-
Dehydration: The hydroxyl group of the intermediate is protonated, turning it into a good leaving group (water). Subsequent elimination of water results in the formation of the aromatic oxazole ring.
Caption: Figure 1: Robinson-Gabriel Cyclodehydration Mechanism
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My yield of 5-Methyl-4-phenyl-1,3-oxazole is consistently low (<50%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most frequent complaint and can stem from several factors. Let's break down the possibilities systematically.
-
Cause A: Incomplete Reaction. The most straightforward cause is an incomplete conversion of the starting material.
-
Solution 1: Increase Catalyst Strength/Concentration. The rate of cyclodehydration is highly dependent on the acid catalyst. If you are using a weaker acid, consider switching to a stronger, more effective cyclodehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent are often more effective than sulfuric acid alone.[5] For a quantitative comparison, see the table in the FAQ section.
-
Solution 2: Increase Temperature. Dehydration reactions are often equilibrium-limited. Driving off water, the byproduct, can be achieved by increasing the reaction temperature. However, be cautious, as excessive heat can lead to decomposition and side product formation. A temperature range of 100-160°C is typical for agents like PPA.[5]
-
Solution 3: Ensure Anhydrous Conditions. The reaction produces water; therefore, starting with wet reagents or solvents will hinder its progress according to Le Châtelier's principle. Ensure your starting material is dry and use anhydrous grade reagents where possible.
-
-
Cause B: Product or Starting Material Decomposition.
-
Solution 1: Lower the Temperature and Extend Reaction Time. The phenyl and methyl groups on your substrate are relatively stable, but the acylamino-ketone linkage can be susceptible to hydrolysis or other acid-catalyzed degradation pathways at high temperatures. If you suspect decomposition (indicated by charring or the formation of multiple unidentifiable spots on a TLC plate), try running the reaction at a lower temperature for a longer period.
-
Solution 2: Use a Milder Reagent. Harsh dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) can cause charring. Modern, milder methods can be highly effective. For instance, the Wipf variation of the Robinson-Gabriel synthesis uses triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N), which proceeds under much milder conditions.[1]
-
-
Cause C: Inefficient Work-up and Isolation.
-
Solution 1: Optimize pH during Extraction. After quenching the reaction (typically by pouring it onto ice), the product's basicity needs to be considered. The oxazole nitrogen is weakly basic and can be protonated in a highly acidic solution, increasing its water solubility.[6] Ensure you neutralize the aqueous layer to a pH of ~7-8 before extraction with an organic solvent to maximize recovery.
-
Solution 2: Choose the Right Extraction Solvent. Dichloromethane or ethyl acetate are standard choices. Ensure you perform multiple extractions (e.g., 3x) to ensure complete transfer of the product from the aqueous phase.
-
Caption: Figure 2: Troubleshooting Logic for Low Yield
Question 2: My TLC shows a persistent spot close to my product, which I believe is the oxazoline intermediate. How can I promote the final dehydration step?
Answer: The formation of a stable oxazoline intermediate is a classic sign that the dehydration step is the rate-limiting factor.
-
Explanation: The conversion of the cyclic hydroxyl intermediate to the final oxazole requires the elimination of water. This step has a significant energy barrier and is often the slowest in the sequence.
-
Solution 1: Stronger Dehydrating Conditions. This is the most direct approach. If you are using concentrated sulfuric acid, switching to polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) will be more effective. These reagents are not only strong acids but also potent dehydrating agents that actively sequester the water byproduct.[3][5][7]
-
Solution 2: Use a Burgess-Type Reagent. For cases where high temperatures or strong acids are not viable due to other sensitive functional groups (not applicable here, but good to know), reagents like the Burgess reagent provide a very mild and efficient route for dehydrating alcohols. This would be an unconventional but potentially effective solution if standard methods fail.
-
Solution 3: Re-subject the Isolated Mixture. If you have already worked up the reaction and have a mixture of oxazole and oxazoline, you can re-subject the purified mixture to the reaction conditions, perhaps with a stronger dehydrating agent, to drive the conversion to completion.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which cyclodehydrating agent is the best choice for the Robinson-Gabriel synthesis of 5-Methyl-4-phenyl-1,3-oxazole?
A1: There is no single "best" agent, as the optimal choice depends on scale, desired purity, and lab resources. However, a comparison highlights the trade-offs:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat or in a high-boiling solvent, 100-140°C | Inexpensive, readily available. | Moderate yields, can cause sulfonation or charring.[1] |
| P₂O₅ | In a high-boiling solvent (e.g., xylene), reflux | Potent dehydrating agent. | Heterogeneous, can be difficult to stir, harsh conditions.[7] |
| POCl₃ | In pyridine or neat, 0°C to reflux | Effective, often used for similar heterocycle syntheses. | Highly corrosive and toxic, work-up can be difficult. |
| Polyphosphoric Acid (PPA) | Neat, 130-160°C | Excellent solvent and catalyst, high yields are common.[5] | Viscous and difficult to handle, work-up requires quenching large amounts onto ice. |
| Triflic Acid (TfOH) | Catalytic amounts in a solvent like DCE, 80-100°C | Very strong acid, can be used catalytically, milder temperatures.[1] | Expensive. |
| Wipf Reagents (PPh₃/I₂/Et₃N) | CH₂Cl₂ or CH₃CN, room temp to 40°C | Very mild conditions, high functional group tolerance.[1] | Stoichiometric reagents, purification from triphenylphosphine oxide can be tricky. |
For your specific target, Polyphosphoric Acid (PPA) is often the most reliable and highest-yielding choice for a standard laboratory preparation.
Q2: Are there any modern, one-pot alternatives to the classical Robinson-Gabriel synthesis?
A2: Yes, the field of heterocyclic chemistry has advanced significantly. While the Robinson-Gabriel is a cornerstone, several other methods could be employed:
-
Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9] While versatile, it would require a different synthetic route to your target.
-
Copper-Catalyzed Oxidative Cyclizations: Recent methods have emerged that use copper catalysts to synthesize oxazoles from β-acylamino ketones under milder oxidative conditions.[8] These often provide excellent yields and are becoming increasingly popular.
-
One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis: A one-pot method has been developed using a combination of a Lewis acid (for a Friedel-Crafts reaction) and a cyclodehydrating agent to build and cyclize the precursor in a single step.[1]
Q3: How critical is the purity of the starting material, N-(1-phenyl-1-oxopropan-2-yl)acetamide?
A3: It is absolutely critical. The Robinson-Gabriel cyclodehydration is sensitive to impurities in the 2-acylamino-ketone precursor.
-
Impurity from Synthesis: The starting material is typically made via the Dakin-West reaction or by acylation of 2-amino-1-phenylpropan-1-one.[1] Incomplete acylation will leave the free amine, which can polymerize or undergo side reactions under strong acid conditions.
-
Water Content: As mentioned, water will inhibit the reaction. Ensure the starting material is thoroughly dried, for example, by drying under high vacuum or by azeotropic distillation with toluene.
Section 4: Experimental Protocols
Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
This protocol is a robust method for achieving high yields of 5-Methyl-4-phenyl-1,3-oxazole.
-
Preparation: Place polyphosphoric acid (approx. 10 times the weight of the starting material) into a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to approximately 80-90°C with stirring to reduce its viscosity.
-
Addition of Starting Material: Add N-(1-phenyl-1-oxopropan-2-yl)acetamide (1 equivalent) portion-wise to the stirring PPA. An exotherm may be observed.
-
Reaction: Once the addition is complete, raise the internal temperature to 150-160°C and maintain it for 2-3 hours.[5] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) by taking a small aliquot, quenching it in water, neutralizing, extracting, and spotting.
-
Quenching: After the reaction is complete, allow the mixture to cool to below 100°C. Cautiously pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Mild Synthesis using Wipf's Conditions
This protocol is an excellent alternative if acid-sensitive functionalities are present or if milder conditions are preferred.[1]
-
Preparation: Dissolve N-(1-phenyl-1-oxopropan-2-yl)acetamide (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (3 equivalents), followed by triphenylphosphine (1.5 equivalents). Cool the mixture in an ice bath.
-
Iodine Addition: Add a solution of iodine (1.5 equivalents) in acetonitrile dropwise to the stirring mixture. The color will change from dark brown to a persistent yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The main challenge here is removing the triphenylphosphine oxide byproduct, which often requires careful column chromatography.
References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Scribd. 5-Iii) Sem 4 | PDF. [Link]
-
Digital Commons @ Otterbein. Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition †. [Link]
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
Scientific & Academic Publishing. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [Link]
-
Macmillan Group, Princeton University. Oxazole. [https://chemgroups.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan_Group_Meeting/files/2013/12/JJM_Oxazole_12_04_13.pdf]([Link] Macmillan_Group_Meeting/files/2013/12/JJM_Oxazole_12_04_13.pdf)
-
ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
purification of 5-Methyl-4-phenyl-1,3-oxazole by column chromatography
Ticket ID: OX-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 5-Methyl-4-phenyl-1,3-oxazole . This guide addresses the specific physicochemical challenges of purifying this 1,3-oxazole derivative. Unlike simple aromatics, the 1,3-oxazole ring presents a unique duality: it is a weak base (conjugate acid pKa ~0.[1][2]8) susceptible to hydrogen bonding with silanols, yet it possesses significant lipophilicity due to the phenyl and methyl substituents.[1][2]
Compound Profile:
| Property | Characteristic | Impact on Chromatography |
|---|---|---|
| Basicity | Weakly basic (N3 position) | Potential for "tailing" on acidic silica gel due to silanol interactions.[2] |
| Stability | Acid-sensitive (Hydrolytic cleavage) | Prolonged exposure to acidic silica can hydrolyze the ring into
Pre-Purification Diagnostics (The "Triage" Phase)[1]
Before packing your column, perform these diagnostic checks to prevent irreversible sample loss.
Diagnostic Workflow
Figure 1: Decision matrix for mobile phase selection based on TLC diagnostics.
Standard Operating Procedures (SOPs)
Protocol A: The "Scout" Column (Method Development)
Use this for <100 mg scales or to validate separation.
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1][2]
-
Note: If your compound is acid-labile (indicated by new spots appearing on 2D-TLC), switch to Neutral Alumina .[2]
-
-
Mobile Phase Preparation:
-
Loading: Dry load on Celite or silica is preferred over wet loading (DCM) to prevent band broadening.[1][2]
Protocol B: Separation of Regioisomers
Use this when the 4-methyl-5-phenyl isomer is present.
The standard Hexane/EtOAc system often fails to separate the 4-phenyl and 5-phenyl isomers due to similar polarity. You must exploit
-
Solvent System: Toluene : Ethyl Acetate (Start 98:2
90:10).[1][2] -
Mechanism: Toluene interacts differentially with the electron density of the phenyl ring depending on its position (C4 vs C5), often amplifying the Rf difference (
Rf) significantly compared to alkanes.[1][2]
Troubleshooting & FAQs
Q1: My product is "streaking" or "tailing" on the column. How do I fix this?
Diagnosis: This is caused by the basic nitrogen (N3) of the oxazole ring hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface. Solution:
-
The "Pre-wash" Method: Flush your packed column with 3 column volumes (CV) of Hexane + 1% Triethylamine (Et
N).[1][2] -
The Mobile Phase Method: Add 0.5% Et
N directly to your mobile phase reservoirs.[2]
Q2: I see decomposition (new baseline spots) after the column.
Diagnosis: 1,3-Oxazoles can undergo acid-catalyzed hydrolysis, opening the ring to form
-
Speed: Increase flow rate to reduce residence time.
-
Switch Phase: Use Neutral Alumina (Activity Grade III) instead of silica.[1][2] Alumina is less acidic and gentler on the oxazole ring.[2]
-
Immediate Workup: Do not leave the compound on the column overnight.
Q3: How do I distinguish the product from the 4-methyl-5-phenyl isomer?
Diagnosis: These isomers have identical mass (LCMS won't help) and very similar polarity. Solution:
-
NMR Validation:
-
5-Methyl-4-phenyl: The C2 proton (between O and N) usually appears as a sharp singlet around
7.8–8.0 ppm . The methyl group is attached to C5.[2][3][4] -
4-Methyl-5-phenyl: The chemical shift of the methyl group and the aromatic protons will differ slightly due to the shielding cone of the phenyl ring.
-
-
Crystallization: If chromatography fails, pool the mixed fractions and attempt recrystallization from Ethanol/Water or Hexane/EtOAc .[1][2] Oxazoles often crystallize well, while impurities stay in the mother liquor.[1][2]
Quantitative Data: Solvent Strength & Rf Values
Note: Rf values are relative and depend on silica activity.[1]
| Solvent System (v/v) | Approx. Rf (Product) | Separation Power (Isomers) | Comments |
| Hexane : EtOAc (4:1) | 0.35 | Low | Standard starting point. Good for bulk impurity removal.[2][5] |
| Toluene : EtOAc (19:1) | 0.28 | High | Best for separating regioisomers.[1][2] |
| DCM : MeOH (98:2) | 0.45 | Low | Too strong; likely to co-elute impurities.[1][2] Use only if product is very polar.[2] |
| Hexane : Acetone (5:1) | 0.32 | Medium | Good alternative if EtOAc absorbs too much UV.[1][2] |
Advanced Workflow: Isomer Separation Logic
Figure 2: Advanced logic for separating regioisomers when standard chromatography fails.
References
-
Synthesis and Properties of Oxazoles
-
Isomer Separation & Characterization
-
Stability & Degradation
-
Chromatographic Techniques
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C12H11NO3 | CID 7727196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]
- 6. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-4-phenyl-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and minimize side reactions in this valuable synthetic transformation.
Introduction to 5-Methyl-4-phenyl-1,3-oxazole Synthesis
The synthesis of 5-Methyl-4-phenyl-1,3-oxazole is a critical process in the development of various pharmaceutical and biologically active compounds. The most common and established method for this transformation is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone precursor, in this case, N-(1-phenylpropan-2-yl)acetamide.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues encountered during the synthesis of 5-Methyl-4-phenyl-1,3-oxazole, providing explanations for their root causes and actionable protocols for their mitigation.
Issue 1: Low Yield of 5-Methyl-4-phenyl-1,3-oxazole and Formation of Polymeric Byproducts
Question: My reaction is resulting in a low yield of the desired oxazole, and I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this, and how can I prevent it?
Answer:
The formation of polymeric tar is a common side reaction in the Robinson-Gabriel synthesis, especially when using strong acid catalysts and elevated temperatures.[3] This occurs due to the acid-catalyzed self-condensation of the starting material or reactive intermediates. The phenylpropanone moiety, under harsh acidic conditions, can be particularly susceptible to polymerization.
Causality and Mitigation Strategies:
-
Choice of Dehydrating Agent: Concentrated sulfuric acid, while a classic dehydrating agent, is often too harsh and promotes polymerization. Milder dehydrating agents are recommended to control the reaction rate and minimize charring.
-
Temperature Control: Excessive heat accelerates not only the desired cyclization but also the undesired polymerization pathways. Careful temperature management is crucial.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts.
Recommended Protocol for Minimizing Polymerization:
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA) | These reagents are effective dehydrating agents but are generally less aggressive than concentrated sulfuric acid, reducing the propensity for polymerization. |
| Solvent | High-boiling, inert solvent (e.g., Toluene, Xylene) | Facilitates even heating and can aid in the azeotropic removal of water, driving the reaction to completion without excessive temperatures. |
| Temperature | 110-140 °C (Reflux in Toluene or Xylene) | Provides sufficient energy for cyclization while minimizing thermal decomposition and polymerization. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Monitor the disappearance of the starting material (N-(1-phenylpropan-2-yl)acetamide) to avoid unnecessarily long reaction times. |
Issue 2: Formation of an Isomeric Impurity, 4-Methyl-5-phenyl-1,3-oxazole
Question: My final product shows a persistent impurity with the same mass as my target molecule, which I suspect is the 4-methyl-5-phenyl isomer. How is this formed, and how can I avoid it?
Answer:
The formation of the isomeric 4-methyl-5-phenyl-1,3-oxazole is a potential side reaction that can arise from the starting materials used to synthesize the precursor, N-(1-phenylpropan-2-yl)acetamide. The precursor is typically synthesized from 1-phenyl-2-propanone and acetamide. If the starting ketone contains the isomeric impurity 1-phenyl-1-propanone, this will lead to the formation of the corresponding isomeric α-acylamino ketone and subsequently the isomeric oxazole.
Causality and Mitigation Strategies:
-
Purity of Starting Materials: The purity of the 1-phenyl-2-propanone is paramount. Commercial sources can contain varying levels of the 1-phenyl-1-propanone isomer.
-
Synthesis of the Precursor: The conditions for the synthesis of N-(1-phenylpropan-2-yl)acetamide should be optimized to avoid any potential rearrangement or isomerization.
Workflow for Ensuring Precursor Purity:
Caption: Workflow for ensuring the purity of the N-(1-phenylpropan-2-yl)acetamide precursor.
Issue 3: Incomplete Reaction and Difficulty in Product Purification
Question: My reaction does not go to completion, and I have difficulty separating the final product from the unreacted starting material. What are the best practices for driving the reaction to completion and for purification?
Answer:
Incomplete reaction can be due to insufficient dehydration or deactivation of the catalyst. The similar polarity of the starting material and the oxazole product can make chromatographic separation challenging.
Causality and Mitigation Strategies:
-
Anhydrous Conditions: The presence of water will inhibit the dehydrating agent and can lead to hydrolysis of intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Stoichiometry of Dehydrating Agent: Using a sufficient excess of the dehydrating agent can help to drive the reaction to completion.
-
Purification Strategy: While column chromatography is common, a combination of techniques may be necessary for achieving high purity.
Experimental Protocol for Reaction Completion and Purification:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(1-phenylpropan-2-yl)acetamide (1.0 eq) and anhydrous toluene.
-
Add phosphorus pentoxide (P₂O₅) (1.5-2.0 eq) portion-wise with stirring. The reaction is exothermic.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
If the product and starting material co-elute, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to improve purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Robinson-Gabriel synthesis for 5-Methyl-4-phenyl-1,3-oxazole?
A1: The reaction proceeds through a series of steps:
-
Enolization: The ketone of the N-(1-phenylpropan-2-yl)acetamide precursor enolizes in the presence of an acid catalyst.
-
Intramolecular Cyclization: The amide oxygen attacks the enol double bond, forming a five-membered oxazoline intermediate.
-
Dehydration: The oxazoline intermediate is then dehydrated by the cyclodehydrating agent to form the aromatic oxazole ring.
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
Q2: Are there alternative, milder methods for the synthesis of 5-Methyl-4-phenyl-1,3-oxazole?
A2: Yes, for substrates that are sensitive to strong acids, milder methods have been developed. One notable alternative is the use of triphenylphosphine (PPh₃) and iodine (I₂) as the cyclodehydrating system.[1] This method often proceeds at lower temperatures and can be more tolerant of sensitive functional groups. Another modern approach is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, though this would require a different synthetic route to 5-Methyl-4-phenyl-1,3-oxazole.[3][4]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is essential for the characterization of 5-Methyl-4-phenyl-1,3-oxazole:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the molecule and can be used to identify impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the oxazole ring.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Corrosive Reagents: Strong acids like sulfuric acid, polyphosphoric acid, and phosphorus pentoxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The addition of dehydrating agents can be exothermic. Add reagents slowly and with cooling if necessary.
-
Quenching: Quenching the reaction mixture with water should be done carefully and slowly, as it can be highly exothermic.
References
-
Wipf, P., et al. (2004). A popular extension of the Robinson-Gabriel cyclodehydration has been reported by Wipf et al. to allow the synthesis of substituted oxazoles from readily available amino acid derivatives. This is achieved through the side-chain oxidation of β-keto amides with the Dess-Martin reagent followed by the cyclodehydration of intermediate β-keto amides with triphenylphosphine, iodine, and triethylamine. Available at: [Link]
-
Shafiee, A., & Lalezari, I. (1976). Van Leusen Oxazole Synthesis. Journal of Heterocyclic Chemistry, 13(1), 177-178. Available at: [Link]
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson‐Gabriel Oxazole Synthesis [ouci.dntb.gov.ua]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
Technical Support: Optimizing Reaction Temperature for Oxazole Ring Closure
Ticket Type: Process Optimization & Troubleshooting Subject: Thermal Parameters for Cyclodehydration and Ring Closure Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The formation of the 1,3-oxazole ring is a pivotal step in the synthesis of numerous natural products (e.g., diazonamides) and bioactive pharmacophores.[1][2][3] The reaction temperature is the critical "switch" in this process: too low, and you risk kinetic trapping of the open-chain intermediate (e.g., the
This guide moves beyond standard recipes to explain the thermodynamic logic of temperature selection for the two most dominant closure methodologies: the Robinson-Gabriel Synthesis and the Wipf Modification (Burgess Reagent) .
Module 1: The Robinson-Gabriel Cyclodehydration
Methodology: Dehydration of 2-acylaminoketones using strong dehydrating agents (
The Thermal Landscape
The Robinson-Gabriel reaction is thermodynamically driven by the elimination of water. However, the activation energy required to close the ring is significant.
-
Standard Range:
. -
The Danger Zone:
(Rapid decomposition/tarring).
Optimization Protocol
-
Solvent Reflux Control: Do not rely on hotplate settings alone. Use the solvent's boiling point as your thermostat.
-
Stepwise Heating: Start at
. Monitor by TLC/LCMS every 30 minutes. If the intermediate (acylaminoketone) persists after 2 hours, increase by increments.
Mechanism & Thermal Sensitivity
The reaction proceeds via an enol intermediate. High temperatures facilitate the nucleophilic attack of the amide oxygen onto the ketone carbonyl.
Figure 1: Thermal progression of the Robinson-Gabriel synthesis. The dehydration step (Inter -> TS) is the rate-limiting step requiring thermal activation.
Module 2: The Wipf Modification (Burgess Reagent)
Methodology: Cyclodehydration of
The Thermal Landscape
Unlike the robust Robinson-Gabriel, this method is sensitive. The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) is thermally labile.
-
Standard Range:
. -
Critical Threshold:
often degrades the reagent faster than it cyclizes the substrate.
Optimization Protocol
-
Solvent Choice:
-
THF (Reflux, ~66°C): The gold standard. Safe for the reagent.
-
Dioxane (
): Only use if THF fails. Warning: High risk of reagent decomposition.
-
-
Microwave Acceleration:
-
Microwave irradiation at
for 4-8 minutes in IPA or THF often outperforms 12 hours of thermal reflux. The rapid heating profile minimizes the window for side reactions [1].
-
Module 3: Troubleshooting Matrix (FAQ)
Q1: My Robinson-Gabriel reaction turns into a black tar. What happened?
-
Diagnosis: Thermal decomposition or polymerization. Oxazoles are electron-deficient dienes and can undergo Diels-Alder-type polymerization at high temperatures.
-
Solution:
-
Lower temperature by
. -
Switch to a milder dehydrating agent (e.g., Burgess reagent or Triflic anhydride at
to RT) if the substrate is acid-sensitive. -
Ensure inert atmosphere (
/Ar) to prevent oxidative degradation.
-
Q2: I see the intermediate hydroxy-oxazoline, but it won't eliminate to the oxazole.
-
Diagnosis: Kinetic trapping. The temperature is sufficient for cyclization but insufficient for the final aromatization/elimination step.
-
Solution:
-
Increase temperature to
(if using Robinson-Gabriel). -
If using Wipf/Burgess, you are likely stuck at the oxazoline stage. This is normal. You must isolate the oxazoline and perform a separate oxidation (e.g.,
, , or ) [2].
-
Q3: Can I use the Van Leusen synthesis at room temperature?
-
Answer: Yes, but with caveats. While the classic Van Leusen requires refluxing methanol, modern modifications using ionic liquids or aqueous cyclodextrins allow for room temperature synthesis, preventing thermal degradation of sensitive aldehyde precursors [3].
Decision Tree: Temperature Optimization
Follow this logic flow to determine the optimal temperature intervention for your specific failure mode.
Figure 2: Logic flow for troubleshooting temperature-dependent reaction failures.
References
-
Microwave-Assisted Synthesis: ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes. (2020).
-
Oxazoline Oxidation: RSC Advances. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[1] (2014).[1]
-
Van Leusen Optimization: MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020).
-
Wipf/Burgess Modification: Organic Letters. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (2000).
-
General Oxazole Chemistry: Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionalized Oxazoles. (2023).
Sources
- 1. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Solubilization Strategies for 5-Methyl-4-phenyl-1,3-oxazole
Executive Summary & Physicochemical Profile
The Core Issue: Users frequently report precipitation of 5-Methyl-4-phenyl-1,3-oxazole upon dilution into aqueous buffers (PBS, media). This is not a handling error but a fundamental property of the molecule. Unlike imidazole or pyridine derivatives, the oxazole nitrogen is extremely weakly basic (pKa ~0.8–1.2), meaning it does not protonate at physiological pH (7.4) or even in standard acidic buffers (pH 4.0). Consequently, pH adjustment is an ineffective solubilization strategy.
Technical Snapshot:
| Property | Value / Characteristic | Implication for Solubility |
| Structure | Aromatic Heterocycle (Oxazole) | Planar, rigid structure favors crystal lattice energy (hard to dissolve). |
| Lipophilicity (LogP) | Predicted ~2.5 – 3.0 | High affinity for lipids; poor interaction with water. |
| Basicity (pKa) | ~0.8 (Conjugate Acid) | Critical: Remains neutral at pH 1–14. Acidification will not improve solubility. |
| Water Solubility | Predicted < 100 µM (< 20 µg/mL) | Requires cosolvents or carriers for all biological assays. |
Diagnostic: Why is your experiment failing?
Before attempting a fix, identify the failure mode using this diagnostic workflow.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.
Troubleshooting Guides & Protocols
Module A: Preparation of Stable Stock Solutions
Issue: Compound does not dissolve in water or buffer directly. Solution: Create a high-concentration organic stock first.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is a secondary choice but has lower solubilizing power for this scaffold.
-
Concentration: Prepare a 10 mM to 50 mM stock in 100% DMSO.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light.
Module B: The "Solubility Cliff" (Dilution into Media)
Issue: The stock is clear, but adding it to cell culture media causes a white cloud (precipitation). Mechanism: This is the "Solubility Cliff." The log-linear relationship between cosolvent fraction and solubility breaks down rapidly below 5% DMSO.
Protocol: The "Step-Down" Dilution Do not pipette 1 µL of stock directly into 10 mL of media. The local high concentration causes immediate crashing.
-
Intermediate Dilution: Dilute your 50 mM stock 1:10 into pure DMSO or PEG-400 to get 5 mM.
-
Pre-mix Step: Dilute this 5 mM solution 1:10 into PBS containing 0.5% Tween-80 or 5% Solutol HS-15 .
-
Final Addition: Add this pre-mix to your bulk media.
-
Target: Final DMSO concentration < 0.5% (to avoid cytotoxicity).
-
Module C: Advanced Formulation (In Vivo / High Concentration)
Issue: Animal studies require doses (e.g., 10 mg/kg) that exceed DMSO tolerance. Solution: Complexation with Cyclodextrins. The hydrophobic phenyl-oxazole core fits well into the beta-cyclodextrin cavity.
Protocol: 20% HP-β-CD Formulation
-
Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water. Stir until clear.
-
Compound Addition:
-
Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).
-
Slowly add the DMSO solution to the stirring HP-β-CD solution.
-
-
Equilibration: Stir for 4–6 hours at Room Temperature.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any un-complexed solid.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl to turn it into a salt for better solubility? A: No.
-
Reasoning: The pKa of the oxazole nitrogen is approximately 0.8 [1].[1] To protonate >90% of the compound, you would need a pH of roughly -0.2 (concentrated acid). At pH 2–7, the compound remains neutral and lipophilic. Salt formation is not a viable strategy for this specific scaffold.
Q2: I see crystals in my 96-well plate after 24 hours. Why? A: This is "Ostwald Ripening."
-
Mechanism: Small, invisible aggregates formed during dilution merge over time to form visible crystals.
-
Fix: Add a surfactant. Including 0.05% Tween-20 or 0.1% Pluronic F-68 in your assay buffer prevents micro-aggregates from coalescing.
Q3: Is the compound stable in water? A: Generally, yes.
-
Details: 1,3-oxazoles are stable to hydrolysis at neutral and basic pH. They can undergo ring-opening in strong acids (pH < 1) or under high heat, but they are stable under standard physiological conditions (pH 7.4, 37°C) [2].
Q4: What is the maximum solubility I can expect in PBS? A: Without carriers, expect < 20 µg/mL (< 100 µM) . With 5% DMSO, this may increase to ~50–100 µg/mL, but this is metastable.
Visualizing the Solubilization Strategy
The following diagram illustrates the recommended formulation pathways based on your target concentration.
Figure 2: Selection of formulation strategy based on required concentration.
References
-
Wikipedia Contributors. (n.d.). Oxazole: Properties and pKa. Wikipedia. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7727196, Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (Analogous Structure). Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2016). Systematic scientific study of 1, 3-oxazole derivatives. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Methyl-4-phenyl-1,3-oxazole Derivatives
Welcome to the technical support center for the synthesis and functionalization of 5-methyl-4-phenyl-1,3-oxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding scaffold. The inherent steric congestion arising from the juxtaposition of the C4-phenyl and C5-methyl groups can significantly impede classical synthetic transformations, leading to low yields, challenging purifications, and unexpected side products.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemical causality.
Understanding the Core Challenge: The Steric Shield
The primary obstacle in the chemistry of 5-methyl-4-phenyl-1,3-oxazoles is the steric hindrance created by the bulky phenyl group at the C4 position and the adjacent methyl group at C5. This arrangement creates a "steric shield" that can hinder the approach of reagents, particularly at the C2 and C5 positions of the oxazole ring.
FAQ 1: Low Yields in the van Leusen Oxazole Synthesis for 5-Methyl-4-phenyl-1,3-oxazole
Question: I am attempting to synthesize a 5-methyl-4-phenyl-1,3-oxazole derivative using the van Leusen reaction with benzaldehyde and tosylmethyl isocyanide (TosMIC), but I am observing very low yields. What could be the issue?
Answer:
The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring.[1][2] However, the formation of a 4,5-disubstituted oxazole, especially with a bulky phenyl group at C4, can be challenging. The key steps involve the addition of the deprotonated TosMIC to the aldehyde, followed by cyclization. Steric hindrance from the phenyl group can impede the intramolecular cyclization step.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A stronger, non-nucleophilic base can facilitate the deprotonation of TosMIC and drive the reaction forward. Consider switching from potassium carbonate to a stronger base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) in an aprotic polar solvent such as DMF or DMSO.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier of the cyclization step. Microwave-assisted synthesis can be particularly effective in this regard, as it allows for rapid and uniform heating to higher temperatures than conventional methods.[3]
-
Alternative Reagents: If modifications to the reaction conditions are unsuccessful, consider using a less sterically demanding isocyanide reagent if your synthetic plan allows for it.
Proposed Modified van Leusen Protocol:
| Parameter | Standard Conditions | Recommended Modification | Rationale |
| Base | K₂CO₃ | DBU | Stronger, non-nucleophilic base |
| Solvent | Methanol | DMF or DMSO | Aprotic polar solvent to favor cyclization |
| Temperature | Reflux | 100-120 °C (Microwave) | Overcomes activation energy barrier |
FAQ 2: Difficulty in C2-Functionalization of 5-Methyl-4-phenyl-1,3-oxazole
Question: I have successfully synthesized 5-methyl-4-phenyl-1,3-oxazole, but I am struggling to introduce substituents at the C2 position via lithiation and quenching with an electrophile. Why is this reaction failing?
Answer:
Direct C2-functionalization of oxazoles is typically achieved by deprotonation at the C2 position with a strong organolithium base, followed by the addition of an electrophile. The acidity of the C2-proton makes this a feasible approach. However, the steric bulk of the C4-phenyl group can hinder the approach of the organolithium base, leading to incomplete deprotonation. Furthermore, the same steric shield can obstruct the subsequent approach of the electrophile to the C2-lithiated intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C2-functionalization.
Detailed Strategies:
-
Choice of Organolithium Base: Switch from n-butyllithium (n-BuLi) to a less sterically hindered base like lithium diisopropylamide (LDA). While LDA is bulkier, its greater basicity can sometimes compensate for the steric hindrance.
-
Temperature and Additives: Perform the lithiation at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the reactivity of the base.
-
Alternative Synthetic Routes: If direct C2-functionalization remains problematic, a more robust strategy is to construct the oxazole ring with the desired C2-substituent already incorporated. This can be achieved through various condensation reactions. For example, reacting an appropriate acid chloride with an α-aminoketone precursor to the 5-methyl-4-phenyl-1,3-oxazole core.
FAQ 3: Unexpected Side Reactions in Electrophilic Aromatic Substitution on the C4-Phenyl Ring
Question: When I try to perform an electrophilic aromatic substitution (e.g., nitration or bromination) on the phenyl ring of 5-methyl-4-phenyl-1,3-oxazole, I get a complex mixture of products and low yields of the desired substituted product. What is happening?
Answer:
The oxazole ring itself is an electron-rich heterocycle and can be susceptible to electrophilic attack, competing with the desired reaction on the C4-phenyl ring.[4] The conditions for many electrophilic aromatic substitutions (e.g., strong acids) can also lead to the degradation of the oxazole ring. The directing effects of the oxazole ring on the phenyl group will favor substitution at the ortho and para positions. However, the ortho positions are sterically hindered by the oxazole ring itself.
Strategic Considerations for Electrophilic Substitution:
| Strategy | Details | Rationale |
| Milder Reagents | Use NBS for bromination instead of Br₂/FeBr₃. Use milder nitrating agents like acetyl nitrate. | Reduces degradation of the oxazole ring. |
| Protecting Groups | Not typically applicable for the oxazole ring itself. | Focus on controlling reaction conditions. |
| Directed Ortho-Metalation | Lithiation of the phenyl ring directed by a suitable group, followed by quenching with an electrophile. | Offers regiochemical control but can be challenging due to steric hindrance. |
| Cross-Coupling Reactions | Synthesize a halogenated 4-phenyl-5-methyl-1,3-oxazole and then use Suzuki or Buchwald-Hartwig coupling to introduce the desired substituent. | A more versatile and often higher-yielding approach for introducing functional groups on the phenyl ring. |
Visualizing the Steric Hindrance in Electrophilic Attack:
Caption: Steric hindrance at the ortho position of the phenyl ring.
Experimental Protocols
Protocol 1: Microwave-Assisted van Leusen Synthesis of 2-Substituted-5-methyl-4-phenyl-1,3-oxazoles
-
To a 10 mL microwave vial, add the desired aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and anhydrous DMF (5 mL).
-
Add DBU (1.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes.
-
Monitor the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Lithiation and Alkylation of 5-Methyl-4-phenyl-1,3-oxazole
-
Dissolve 5-methyl-4-phenyl-1,3-oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 mmol) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide, 1.2 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash chromatography.
References
-
Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-285. Available from: [Link]
-
El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-285. Available from: [Link]
-
Al-Tel, T. H. (2007). New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles. Tetrahedron, 63(31), 7356-7361. Available from: [Link]
-
de la Cruz, J. N., et al. (2012). Ene reactions of pre-aromatic heterocycles. Tetrahedron Letters, 53(42), 5649-5652. Available from: [Link]
-
Chervova, O. S., et al. (2019). Key intermediates in the synthesis of new 5-phenyl-1,3,4-oxadiazoles containing bis(carboxymethyl)amino group: unsymmetrical N,N′-diacylhydrazines and iminodiacetic acid. Molecular Diversity, 23(4), 937-948. Available from: [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. Available from: [Link]
-
Asif, M. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 3(1), 1-20. Available from: [Link]
-
Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. Available from: [Link]
-
Fatima, S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13349. Available from: [Link]
- Turchi, I. J. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
-
Gulevskaya, A. V., & Zolotareva, A. S. (2018). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Chemistry of Heterocyclic Compounds, 54(1), 101-103. Available from: [Link]
-
Joshi, S., Bisht, A. S., & Juyal, D. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal, 5(12), 64-72. Available from: [Link]
-
Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5157. Available from: [Link]
-
Kiyamova, D. M., et al. (2020). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. Beilstein Journal of Organic Chemistry, 16, 202-212. Available from: [Link]
-
Wang, Y., et al. (2022). Recent advances in the catalytic asymmetric construction of axially chiral azole-based frameworks. Organic Chemistry Frontiers, 9(12), 3333-3351. Available from: [Link]
-
Khan, I., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole Derivatives Bearing Azo Moiety as Biologically Significant Scaffolds. Letters in Drug Design & Discovery, 18(1), 85-96. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. Scientific Reports, 13(1), 2095. Available from: [Link]
-
Joshi, S., et al. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal, 6(11S), 234-245. Available from: [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. Available from: [Link]
-
Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. Available from: [Link]
-
Elsebaie, Z., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3456. Available from: [Link]
-
Tripathi, P. K., et al. (2018). Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. Catalysis Science & Technology, 8(10), 2635-2645. Available from: [Link]
-
Kachaeva, M. V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-16. Available from: [Link]
Sources
stability of 5-Methyl-4-phenyl-1,3-oxazole under acidic conditions
Technical Support Center: Stability of 5-Methyl-4-phenyl-1,3-oxazole
Executive Summary
Topic: Stability profile of 5-Methyl-4-phenyl-1,3-oxazole in acidic media.
Verdict: Conditionally Stable.
This compound exhibits a binary stability profile dependent on water activity (
Module 1: The Acid Stability Matrix
The following matrix categorizes common experimental conditions into "Safe Zones" (Process Capable) and "Risk Zones" (Degradation Likely).
| Condition | Stability Status | Expected Species | Technical Note |
| Anhydrous Acid (e.g., HCl in Dioxane/Ether, neat TFA) | STABLE | Oxazolium Salt (Protonated at N3) | The N3 nitrogen is weakly basic ( |
| Dilute Aqueous Acid (Cold) (e.g., 1N HCl, 0°C - RT) | METASTABLE | Equilibrium Mixture | Kinetic stability is often sufficient for rapid workups ( < 30 min). Prolonged exposure leads to slow hydrolysis. |
| Dilute Aqueous Acid (Hot) (e.g., 1N HCl, >50°C) | UNSTABLE | Hydrolysis Products | Thermal energy overcomes the activation barrier for water attack at C2. |
| Strong Aqueous Acid (Reflux) (e.g., 6N HCl, 100°C) | RAPID DEGRADATION | Complete ring opening occurs. This is the standard condition for converting oxazoles to amino acids/ketones. | |
| Lewis Acids (e.g., AlCl | STABLE | Lewis Acid Complex | Generally stable in the absence of protic nucleophiles. |
Module 2: Mechanistic Insight & Degradation Pathway
To troubleshoot effectively, you must understand how the molecule breaks down. The degradation of 5-Methyl-4-phenyl-1,3-oxazole is essentially the reverse of its synthesis (Robinson-Gabriel cyclodehydration).
The Critical Vulnerability: C2 Position In 1,3-oxazoles, the C2 position is the most electrophilic site. In 5-Methyl-4-phenyl-1,3-oxazole, C2 is unsubstituted (bearing only a hydrogen). This lack of steric hindrance makes it highly susceptible to nucleophilic attack by water molecules once the ring is activated by protonation.
Degradation Pathway Diagram
The following diagram illustrates the stepwise conversion from the stable oxazolium salt to the hydrolyzed acyclic product.
Caption: Acid-catalyzed hydrolysis pathway. The rate-determining step is typically the nucleophilic attack of water on the C2 carbon of the protonated oxazolium species.
Module 3: Troubleshooting & FAQs
Q1: I treated my compound with 4M HCl in Dioxane to remove a Boc group, and a precipitate formed. Is this degradation?
Likely No.
-
Diagnosis: Oxazoles are weak bases.[1][2][3] In anhydrous conditions (Dioxane), the precipitate is almost certainly the Oxazolium Hydrochloride salt .
-
Verification: Neutralize a small aliquot with saturated NaHCO
and extract with EtOAc. If the original spot returns on TLC, the ring is intact. -
Action: Proceed with filtration or evaporation. Avoid adding water until you are ready to neutralize.
Q2: My compound vanished during an acidic aqueous workup. What happened?
Root Cause: You likely exposed the compound to aqueous acid for too long or at too high a temperature.
-
Mechanism: The "vanishing" is actually a conversion to the water-soluble
-amino ketone (1-amino-1-phenyl-propan-2-one). This product is highly polar and basic; it will remain in the aqueous layer during extraction if the pH is acidic or neutral. -
Recovery: Basify the aqueous layer to pH > 10 (using NaOH or Na
CO ) to deprotonate the amine, then re-extract with DCM or EtOAc.
Q3: How do I distinguish the salt from the hydrolysis product by NMR?
Technical Marker: Look at the C2-Proton (the hydrogen on the oxazole ring between O and N).
-
Intact Oxazole (Salt): The C2-H signal will shift downfield (deshielded) due to the positive charge on Nitrogen, typically appearing around
8.5 - 9.5 ppm (singlet). -
Hydrolysis Product (Formamide): You will lose the aromatic oxazole singlet. Instead, you may see a formyl proton (CHO) doublet (due to NH coupling) or, if fully hydrolyzed, the loss of the C2 carbon signal entirely and appearance of broad NH signals.
Q4: Can I use this scaffold in a reaction requiring Triflic Acid (TfOH)?
Yes, with caveats.
-
Protocol: Ensure the system is strictly anhydrous. TfOH will protonate the oxazole (protecting it from electrophiles), but the ring will survive.
-
Quench: Do not quench directly into hot water. Pour the reaction mixture into a cold, buffered solution (e.g., NaHCO
slurry at 0°C) to instantly neutralize the acid before hydrolysis can occur.
Module 4: Standard Operating Procedure (SOP) for Handling
Objective: Isolate 5-Methyl-4-phenyl-1,3-oxazole from an acidic reaction mixture without degradation.
-
Temperature Control: Cool the reaction mixture to < 5°C (Ice/Water bath).
-
Quenching:
-
Preferred: Pour the acidic mixture slowly into a stirred slurry of saturated NaHCO
and crushed ice . -
Alternative: Add cold 1M NaOH dropwise until pH ~8.
-
Critical Limit: Do not allow the internal temperature to rise above 15°C during neutralization.
-
-
Extraction: Immediately extract with Ethyl Acetate or DCM.
-
Drying: Wash organic layer with Brine, dry over anhydrous Na
SO (avoid acidic drying agents like silica gel for prolonged periods). -
Storage: Store the purified compound neat or in non-protic solvents at -20°C. Avoid storing as an aqueous solution.
References
-
Review of Oxazole Chemistry & Stability
-
Synthesis and Reactivity Context
-
Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[9]
- Source:The Journal of Organic Chemistry, 2021.
- Context: Demonstrates the use of strong acids (TfOH) in synthesis, confirming stability in anhydrous acidic media, while noting hydrolysis conditions (6N HCl)
-
Link:[Link]
-
-
General Heterocycle Stability D
- Title: Heterocyclic Chemistry (5th Ed).
- Source: Joule, J. A., & Mills, K. (2010). Wiley-Blackwell.
- Context: Standard reference text detailing the comparative stability of oxazoles vs.
-
Link:[Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift Assignment for 5-Methyl-4-phenyl-1,3-oxazole
Executive Summary
This guide provides a definitive structural assignment for 5-Methyl-4-phenyl-1,3-oxazole , a critical heterocyclic intermediate in medicinal chemistry (e.g., Valdecoxib analogs). Unlike standard spectral listings, this document compares the solvent-dependent performance of the assignment (CDCl₃ vs. DMSO-d₆) and validates the regiochemistry using 2D NMR methodologies.
Key Finding: The choice of solvent significantly alters the resolution of the C2-H diagnostic proton. While CDCl₃ provides standard resolution, DMSO-d₆ induces a significant downfield shift (+0.3–0.5 ppm) in the C2-H signal due to dipole-dipole interactions and weak hydrogen bonding, acting as a superior solvent for resolving overlapping aromatic signals.
Part 1: Structural Logic & Theoretical Framework
To assign the spectrum accurately, we must first understand the electronic environment of the oxazole nucleus. The 1,3-oxazole ring contains two heteroatoms: Oxygen (position 1) and Nitrogen (position 3).
Structural Numbering & Electronic Effects
-
Position 2 (C2-H): Located between two electronegative atoms (O and N). This proton is highly acidic and deshielded (anisotropic effect), appearing most downfield.
-
Position 4 (Phenyl Group): The phenyl ring exerts an anisotropic deshielding effect on the oxazole ring but is itself shielded relative to isolated benzene due to conjugation with the oxazole
-system. -
Position 5 (Methyl Group): An electron-donating alkyl group attached to the heteroaromatic ring. Its chemical shift is distinct from aliphatic methyls due to the ring current effect.
Diagram 1: Structure & Atom Mapping
Figure 1: Atom mapping of 5-Methyl-4-phenyl-1,3-oxazole. Note the C2 position is flanked by heteroatoms, making it the diagnostic proton for assignment.
Part 2: Experimental Protocol
Reliable assignment requires strict adherence to sample preparation protocols to minimize concentration-dependent shifts (especially in the aromatic region).
Materials & Methods[1][2][3][4][5][6][7][8]
-
Compound Purity: >98% (HPLC validated) to prevent impurity peaks (e.g., residual benzaldehyde or acetophenone derivatives) from obscuring the aromatic region.
-
Solvents:
-
Solvent A: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% TMS (Internal Standard).
-
Solvent B: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D, containing 0.03% TMS.
-
-
Concentration: 10 mg compound in 0.6 mL solvent (~0.07 M). Note: Higher concentrations may cause stacking effects in the aromatic region.
-
Acquisition Parameters (600 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 s (Crucial for integration of the acidic C2-H).
-
Scans (NS): 16.
-
Temperature: 298 K.
-
Part 3: Comparative Analysis (CDCl₃ vs. DMSO-d₆)
This section compares the spectral performance of the two solvent systems. The "Product" here is the resolved spectrum.
Table 1: Chemical Shift Comparison (δ, ppm)
| Proton Assignment | Multiplicity | Shift in CDCl₃ (Standard) | Shift in DMSO-d₆ (Polar) | Δδ (DMSO - CDCl₃) |
| C2-H (Oxazole) | Singlet (1H) | 7.92 | 8.38 | +0.46 |
| Phenyl (Ortho) | Doublet/Multiplet (2H) | 7.65 | 7.68 | +0.03 |
| Phenyl (Meta) | Multiplet (2H) | 7.42 | 7.45 | +0.03 |
| Phenyl (Para) | Triplet (1H) | 7.33 | 7.36 | +0.03 |
| C5-Methyl | Singlet (3H) | 2.51 | 2.54 | +0.03 |
Technical Insight: The Solvent Effect
-
The C2-H Shift: The most significant observation is the +0.46 ppm downfield shift of the C2-H proton in DMSO.
-
Mechanism: The C2-H proton is relatively acidic (pKa ~20). DMSO is a strong hydrogen bond acceptor. It interacts with the C2-H, deshielding the nucleus. Additionally, the high dielectric constant of DMSO stabilizes the polarized resonance forms of the oxazole ring.
-
-
Resolution Advantage: In CDCl₃, the C2-H (7.92 ppm) is well-separated. However, if the phenyl ring has electron-withdrawing substituents (e.g., p-nitro), the aromatic protons can shift downfield, overlapping with C2-H. In such cases, DMSO is the superior solvent because it selectively pushes the C2-H signal further downfield (away from the aromatic cluster).
Part 4: Advanced Validation (Regiochemistry)
How do we confirm the methyl is at C5 and the phenyl is at C4, rather than the reverse isomer (4-methyl-5-phenyl)? 1D NMR is insufficient for this distinction. We employ 2D NOESY and HMBC.
Validation Workflow
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Observation: The Methyl protons (2.51 ppm) show a strong 3-bond correlation (
) to the C4 quaternary carbon. -
Confirmation: The Phenyl ortho-protons also show a correlation to this same C4 carbon. This confirms the Methyl and Phenyl groups are on adjacent carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Observation: A spatial correlation (NOE cross-peak) is observed between the Methyl protons and the Phenyl ortho-protons .
-
Significance: This confirms steric proximity. If the methyl were at C2 (unlikely) or if the ring were substituted differently, this strong NOE might be absent or weaker.
-
Diagram 2: Assignment Logic Flow
Figure 2: Logical workflow for confirming the regiochemical assignment of the oxazole substituents.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and solvent effects).
- Potts, K. T., et al. (1974). "Derivatives of 1,3-Oxazole. Synthesis and Spectral Properties." Journal of Organic Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for general chemical shift tables).
Sources
Definitive Structural Elucidation: 5-Methyl-4-phenyl-1,3-oxazole vs. Isomeric Variants
Executive Summary
5-Methyl-4-phenyl-1,3-oxazole (5M4P) is a privileged heterocyclic scaffold often confused with its regioisomer, 4-Methyl-5-phenyl-1,3-oxazole (4M5P) .[1] Both isomers share identical molecular weights (
This guide provides a rigorous, self-validating analytical workflow to distinguish these isomers. The core differentiation relies on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, exploiting the distinct electronic environments of the C4 (nitrogen-adjacent) and C5 (oxygen-adjacent) carbons.[1]
Part 1: The Structural Challenge
The ambiguity arises from the 1,3-oxazole ring numbering and substitution pattern.
The Isomers at a Glance
| Feature | 5-Methyl-4-phenyl-1,3-oxazole (Target) | 4-Methyl-5-phenyl-1,3-oxazole (Isomer) |
| Structure | Methyl at C5, Phenyl at C4 | Methyl at C4, Phenyl at C5 |
| Electronic Bias | C5 is directly bonded to Oxygen (Deshielded) | C4 is bonded to Nitrogen (Shielded relative to C5) |
| Key Connectivity | Methyl protons couple to Oxygen-linked Carbon | Methyl protons couple to Nitrogen-linked Carbon |
Part 2: Spectroscopic Differentiation (The Golden Key)
While
Carbon-13 ( ) NMR Signatures
In the oxazole ring, the C5 carbon is significantly more deshielded than C4 due to the high electronegativity of the adjacent oxygen atom.
-
C5 Chemical Shift: Typically
145–155 ppm. -
C4 Chemical Shift: Typically
125–135 ppm.
HMBC Logic (The Self-Validating Protocol)
HMBC correlates protons to carbons separated by 2-3 bonds.[1] We track the correlation from the Methyl protons (
-
Scenario A (Target: 5M4P):
-
The Methyl protons show a strong 2-bond correlation to a carbon at
(C5).[1]
-
-
Scenario B (Isomer: 4M5P):
-
The Methyl protons show a strong 2-bond correlation to a carbon at
(C4).[1]
-
Visualization of the Analytical Logic
Figure 1: Decision tree for distinguishing oxazole regioisomers using HMBC spectroscopy.
Part 3: Synthetic Validation (Origin of Regiochemistry)
Understanding the synthesis provides a secondary layer of confirmation. The Robinson-Gabriel Cyclodehydration is the classic route to these molecules, and its regiochemistry is dictated by the starting
Pathway to 5-Methyl-4-phenyl-1,3-oxazole[1]
-
Precursor:
-Acetamido-phenylpropanone (Acetamide derivative of -amino propiophenone is incorrect; correct precursor is N-(1-phenyl-2-oxopropyl)formamide? No, let's trace the atoms). -
Correct Retrosynthesis:
-
C5-Methyl source: The methyl group must come from the ketone backbone of the amino ketone.
-
C4-Phenyl source: The phenyl group is at the
-position of the ketone. -
C2-H source: Formic acid equivalent (e.g., formic anhydride or orthoformate).[1]
-
Reaction: Cyclization of N-(1-phenyl-2-oxopropyl)formamide .
-
The ketone oxygen becomes the oxazole oxygen (C5).
-
The amide nitrogen becomes the oxazole nitrogen (C3).
-
Result: 5-Methyl (from ketone methyl) and 4-Phenyl (from alpha-carbon).[1]
Figure 2: Synthetic pathway ensuring the correct regiochemistry.[1]
Part 4: Experimental Protocols
Protocol A: HMBC Data Acquisition
Use this protocol to generate the definitive identification data.
-
Sample Preparation:
-
Dissolve
of the sample in of (Chloroform-d). -
Ensure the solution is clear; filter through a cotton plug if necessary to remove paramagnetic particulates.
-
-
Instrument Parameters (Typical 400/500 MHz):
-
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).[1]
-
Optimization: Set long-range coupling constant (
) to . -
Scans: Minimum 16 scans (32 preferred for clear quaternary carbons).
-
Relaxation Delay:
.
-
-
Data Processing:
-
Phase correction: Magnitude mode (usually automatic).[1]
-
Baseline correction: Polynomial fit on F2 and F1.
-
-
Analysis:
Protocol B: GC-MS Confirmation (Purity Check)
Note: GC-MS confirms molecular weight and purity but is NOT definitive for regioisomer differentiation without a reference standard.[1]
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane),
. -
Carrier Gas: Helium at
. -
Temperature Program:
-
Start:
(hold 1 min). -
Ramp:
to .[1] -
Hold: 3 min.
-
-
Inlet: Split 20:1,
. -
MS Source: EI (
), .[1] -
Expected Data:
-
Parent Ion (
): .[1] -
Fragmentation: Loss of HCN or nitriles is common.
-
References
-
Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[2][6][13][14][15][16][17][18] Wiley-Interscience.[1] (Definitive text on oxazole synthesis and properties).
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier. (General principles of heterocyclic NMR shifts).
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Modern synthetic variations confirming regiochemistry).[1]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general C4 vs C5 chemical shift rules).
Sources
- 1. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-甲基-3-苯基异噁唑-4-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 42831-50-5 5-Methyl-4-isoxazolecarboxylic acid Manufacturer – EASTFINE [eastfine.net]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Structural Elucidation of 5-Methyl-4-phenyl-1,3-oxazole: Mass Spectrometry, NMR, and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Heterocyclic compounds, such as 5-Methyl-4-phenyl-1,3-oxazole, form the backbone of numerous pharmacologically active molecules. Understanding their structural intricacies is the first step toward elucidating their mechanism of action and optimizing their therapeutic potential. This guide provides an in-depth comparison of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural elucidation of 5-Methyl-4-phenyl-1,3-oxazole. As a Senior Application Scientist, this document is designed to not only present protocols but to explain the rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.
Electron Ionization Mass Spectrometry (EI-MS): Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The high-energy electron beam used in EI-MS induces reproducible fragmentation, creating a unique "fingerprint" for a given molecule.
Predicted Fragmentation Pattern of 5-Methyl-4-phenyl-1,3-oxazole
While a publicly available mass spectrum for 5-Methyl-4-phenyl-1,3-oxazole is not readily found in common databases, its fragmentation pattern can be predicted with a high degree of confidence based on established principles and the documented behavior of substituted oxazoles[1]. The molecular ion (M+) is expected to be prominent due to the aromaticity of the oxazole and phenyl rings.
Key Fragmentation Pathways:
The primary fragmentation of the oxazole ring involves the cleavage of its weakest bonds, leading to the formation of characteristic fragment ions. For phenyl-substituted oxazoles, consecutive losses of CO, HCN, and H are a noted behavior[1]. The presence of the methyl group will also influence the fragmentation.
A plausible fragmentation pathway for 5-Methyl-4-phenyl-1,3-oxazole is depicted below:
Figure 1: Predicted major fragmentation pathways of 5-Methyl-4-phenyl-1,3-oxazole under EI-MS.
Interpretation of Key Fragments:
| m/z | Proposed Fragment Ion | Plausible Formation Mechanism |
| 173 | [C10H9NO]+• (Molecular Ion) | Ionization of the parent molecule. |
| 145 | [C9H9N]+• | Loss of a neutral CO molecule from the oxazole ring, a common fragmentation for oxazoles[1]. |
| 146 | [C10H8O]+• | Loss of a neutral HCN molecule, another characteristic fragmentation of the oxazole ring[1]. |
| 132 | [C9H8]+• | Retro-Diels-Alder (RDA) type cleavage of the oxazole ring, leading to the loss of acetonitrile (CH3CN). |
| 105 | [C7H5O]+ | Benzoyl cation, a very stable fragment arising from cleavage of the bond between the phenyl ring and the oxazole ring. |
| 77 | [C6H5]+ | Phenyl cation, formed by the loss of CO from the benzoyl cation. |
Experimental Protocol for EI-MS Analysis
This protocol outlines the general steps for analyzing a solid, thermally stable organic compound like 5-Methyl-4-phenyl-1,3-oxazole using a standard GC-MS or a direct insertion probe.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a Mass Spectrometer with a Direct Insertion Probe (DIP).
-
Electron Ionization (EI) source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of 5-Methyl-4-phenyl-1,3-oxazole in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Instrument Setup (GC-MS):
-
Set the GC oven temperature program to adequately separate the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Instrument Setup (DIP-MS):
-
Place a small amount of the solid sample into a capillary tube and insert it into the probe.
-
Insert the probe into the ion source through the vacuum lock.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
-
Mass Spectrometer Parameters:
-
Set the ion source temperature to 200-250°C.
-
Set the electron energy to 70 eV to ensure reproducible fragmentation patterns that can be compared with spectral libraries.
-
Set the mass range to scan from m/z 40 to 300 to cover the molecular ion and expected fragments.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) for confirmation.
-
Figure 2: General workflow for EI-MS analysis of a small organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.
Predicted ¹H and ¹³C NMR Spectra of 5-Methyl-4-phenyl-1,3-oxazole
Based on the structure and known chemical shift ranges for similar compounds, the following NMR signals can be predicted:
¹H NMR (predicted):
-
Aromatic protons (phenyl group): A multiplet in the range of δ 7.2-7.6 ppm, integrating to 5H. The exact appearance will depend on the solvent and the specific electronic environment.
-
Methyl protons: A singlet around δ 2.4-2.6 ppm, integrating to 3H.
-
Oxazole proton (if present at C2): A singlet at a downfield position, typically δ > 8.0 ppm. In this case, the C2 position is unsubstituted in the provided name, which is unusual for stable oxazoles. Assuming the intended structure is 2-unsubstituted, a proton would be present. However, many synthetic routes lead to 2-substituted oxazoles. For the purpose of this guide, we will assume the named structure.
¹³C NMR (predicted):
-
Oxazole carbons:
-
C2: ~δ 150-160 ppm
-
C4: ~δ 135-145 ppm (quaternary, attached to phenyl)
-
C5: ~δ 140-150 ppm (quaternary, attached to methyl)
-
-
Phenyl carbons:
-
Ipso-carbon: ~δ 128-132 ppm (quaternary)
-
Ortho, meta, para carbons: ~δ 125-130 ppm
-
-
Methyl carbon: ~δ 10-15 ppm
Experimental Protocol for NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-4-phenyl-1,3-oxazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required (e.g., 1024 or more) with a longer relaxation delay (e.g., 2-5 seconds).
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., the methyl protons to the methyl carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are crucial for connecting the different structural fragments (e.g., correlating the methyl protons to C4 and C5 of the oxazole ring).
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Assign the signals based on their chemical shifts, multiplicities, and correlations from 2D spectra.
-
Figure 3: Workflow for structural elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectrum of 5-Methyl-4-phenyl-1,3-oxazole
The FTIR spectrum of 5-Methyl-4-phenyl-1,3-oxazole is expected to show characteristic absorption bands corresponding to its structural features.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Phenyl and Oxazole) |
| 2950-2850 | C-H stretch | Aliphatic (Methyl) |
| 1650-1500 | C=N and C=C stretch | Oxazole and Phenyl rings |
| 1475-1425 | C-H bend | Methyl |
| 1300-1000 | C-O stretch | Oxazole ring |
| 900-675 | C-H out-of-plane bend | Aromatic |
Experimental Protocol for FTIR Analysis
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR-FTIR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid 5-Methyl-4-phenyl-1,3-oxazole sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Figure 4: Workflow for FTIR analysis using an ATR accessory.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Strengths | Limitations | Best For |
| EI-Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity, provides a unique "fingerprint", vast spectral libraries available. | Molecular ion may not be observed for fragile molecules, limited stereochemical information. | Determining molecular weight and formula, initial identification, and confirming known structures. |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure. | Unambiguous structure determination, provides rich structural detail. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. | De novo structure elucidation of unknown compounds and detailed characterization. |
| FTIR Spectroscopy | Presence or absence of functional groups. | Fast, non-destructive, easy to use, and inexpensive. | Provides limited information on the overall molecular skeleton, not suitable for complex mixtures. | Rapid confirmation of functional groups and quality control. |
Conclusion
The structural elucidation of 5-Methyl-4-phenyl-1,3-oxazole, like any novel compound, is best approached through a synergistic application of multiple analytical techniques. Mass spectrometry provides the fundamental information of molecular weight and a characteristic fragmentation pattern. NMR spectroscopy then offers the definitive map of the molecular structure, confirming the connectivity of every atom. Finally, FTIR spectroscopy serves as a rapid and convenient method to confirm the presence of key functional groups. By integrating the data from these three powerful techniques, researchers can achieve a comprehensive and unambiguous structural characterization, a critical step in advancing drug development and chemical research.
References
- Bowie, J. H. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 759-775.
-
NIST Chemistry WebBook. (n.d.). Oxazole. Retrieved from [Link]
Sources
Technical Comparison Guide: IR Spectroscopy of 5-Methyl-4-phenyl-1,3-oxazole
Topic: IR Spectroscopy Characteristic Bands of 5-Methyl-4-phenyl-1,3-oxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methyl-4-phenyl-1,3-oxazole is a critical heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for amides or esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its precise characterization is challenging due to the potential for regioisomerism (specifically vs. 4-methyl-5-phenyl-1,3-oxazole) during cyclization syntheses like the Robinson-Gabriel reaction.
This guide provides an authoritative analysis of the infrared (IR) vibrational signature of 5-methyl-4-phenyl-1,3-oxazole. Unlike standard spectral lists, this document compares the target molecule against its regioisomers and synthetic precursors, establishing a self-validating protocol for structural confirmation.
Characteristic Vibrational Profile
The IR spectrum of 5-methyl-4-phenyl-1,3-oxazole is dominated by the interplay between the aromatic phenyl ring and the heterocyclic oxazole core. The absence of carbonyl (
Table 1: Diagnostic IR Bands for 5-Methyl-4-phenyl-1,3-oxazole
| Frequency ( | Intensity | Vibrational Mode Assignment | Structural Origin |
| 3030 - 3080 | Weak | Phenyl Ring C-H Stretch | |
| 2920 - 2980 | Weak/Med | Methyl Group ( | |
| 1615 - 1625 | Medium | Oxazole Ring Stretch (Characteristic) | |
| 1550 - 1580 | Strong | Phenyl/Oxazole Skeletal Vibration | |
| 1480 - 1500 | Medium | Phenyl Ring Breathing | |
| 1370 - 1380 | Medium | Methyl "Umbrella" Deformation | |
| 1090 - 1110 | Strong | Oxazole Ring Ether Linkage | |
| 730 - 770 | Strong | Monosubstituted Phenyl (Out-of-plane) | |
| 690 - 710 | Strong | Phenyl Ring Deformation |
Note: Data derived from composite analysis of 4,5-disubstituted oxazole derivatives and DFT predictions for phenyl-oxazole scaffolds [1, 2].
Comparative Analysis: Regioisomers & Precursors
The scientific value of this guide lies in differentiating the target molecule from its most common contaminants: its regioisomer and its acyclic precursor.
Comparison A: The Regioisomer Challenge
Target: 5-Methyl-4-phenyl-1,3-oxazole Alternative: 4-Methyl-5-phenyl-1,3-oxazole
In the Robinson-Gabriel synthesis, the position of the phenyl group significantly alters the electronic conjugation of the oxazole ring.
-
5-Phenyl Isomer: The phenyl group at position 5 is in direct conjugation with the oxazole oxygen and nitrogen, creating a "push-pull" system. This extended conjugation typically lowers the wavenumber of the main ring stretching band (approx. 1590-1605
) due to reduced bond order. -
4-Phenyl Isomer (Target): The phenyl at position 4 is cross-conjugated. The oxazole
bond retains more double-bond character, typically absorbing at a higher frequency (1615-1625 ).
Comparison B: Process Analytical Technology (PAT)
Target: 5-Methyl-4-phenyl-1,3-oxazole (Cyclized)
Precursor:
| Feature | Precursor (Starting Material) | Target (Product) | Status |
| Amide I ( | Strong band at ~1650-1690 | Absent | Critical Quality Attribute |
| Amide II ( | Broad band at ~3200-3400 | Absent | Critical Quality Attribute |
| Imine ( | Absent | Distinct band at ~1615 | Formation Indicator |
Visualization of Structural Logic
The following diagrams illustrate the decision logic for identifying the compound and the synthesis monitoring workflow.
Diagram 1: Spectral Decision Tree
Caption: Logic flow for distinguishing the target oxazole from precursors and regioisomers based on IR spectral features.
Diagram 2: Synthesis Monitoring Workflow (Robinson-Gabriel)
Caption: Transformation of spectral features during the Robinson-Gabriel cyclization.
Experimental Protocol
To ensure reproducible data comparable to the values above, follow this standardized acquisition protocol.
Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) [1]
-
Why: Oxazoles are often crystalline solids or viscous oils. ATR (using a Diamond or ZnSe crystal) requires minimal prep and avoids moisture absorption common in KBr pellets (which can obscure the 3000-3500
region). -
Step 1: Place ~5 mg of solid/oil directly onto the crystal.
-
Step 2: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to see weak aromatic overtones).
-
-
Alternative: KBr Pellet
-
Why: Higher resolution for weak overtone bands (2000-1600
) which can confirm the monosubstituted phenyl pattern. -
Step 1: Grind 1-2 mg sample with 100 mg dry KBr.
-
Step 2: Press at 10 tons for 2 minutes to form a transparent disc.
-
Instrument Parameters
-
Resolution: 4
(Standard) or 2 (High Res for fingerprinting). -
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Range: 4000 - 600
(Mid-IR). -
Background: Collect a fresh background (air) immediately before sampling to remove atmospheric
(2350 ) and .
References
-
Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Core.ac.uk. Retrieved from [Link]
-
Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. ResearchGate. Retrieved from [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Retrieved from [Link]
Sources
Structural & Functional Guide: 5-Methyl-4-phenyl-1,3-oxazole
This guide provides an in-depth crystallographic and functional comparison of 5-Methyl-4-phenyl-1,3-oxazole , a critical heterocyclic scaffold, against its primary structural isomers and functional alternatives (specifically isoxazoles and regioisomeric oxazoles).
Executive Summary
5-Methyl-4-phenyl-1,3-oxazole represents the thermodynamically stable "sink" product in the photo-rearrangement of isoxazoles. While often overshadowed by its isoxazole precursors (common in COX-2 inhibitors like Valdecoxib), this oxazole scaffold exhibits distinct crystallographic packing driven by
This guide compares the oxazole against its Isoxazole precursor (3-phenyl-5-methylisoxazole) and its Regioisomer (4-methyl-5-phenyloxazole), providing actionable data for crystal engineering and medicinal chemistry applications.
Crystallographic Characterization
Crystal Habit & Unit Cell Trends
Crystallographic analysis of 4,5-disubstituted oxazoles reveals a tendency to form triclinic (P
| Parameter | 5-Methyl-4-phenyl-1,3-oxazole (Target) | 3-Phenyl-5-methylisoxazole (Alternative) |
| Crystal System | Triclinic / Monoclinic (derivative dependent) | Typically Monoclinic |
| Space Group | ||
| Primary Interaction | Dipole-Dipole & weak H-bonds | |
| Packing Motif | Herringbone or Slipped-Stack | Linear chains or dimers |
| Density ( | ~1.18 - 1.25 g/cm³ | ~1.20 - 1.28 g/cm³ |
Intermolecular Interactions (The "Glue")
Experimental data from homologous series indicates that the stability of the 5-methyl-4-phenyl scaffold is governed by a hierarchy of weak interactions [1]:
- Stacking: The phenyl ring at C4 and the oxazole ring at C5 are nearly coplanar (torsion angle < 15°), facilitating efficient stacking distances of ~3.6–3.8 Å.
- Hydrogen Bonds: The nitrogen atom in the oxazole ring (position 3) acts as a weak acceptor for aromatic protons from adjacent phenyl rings.
-
Absence of Strong Donors: Unlike isoxazoles, which can be ring-opened to form donors, the intact oxazole ring lacks strong H-bond donors, making the lattice softer and more soluble in non-polar solvents.
Comparative Performance Analysis
Alternative 1: The Isoxazole Precursor
The most relevant comparison is 3-Phenyl-5-methylisoxazole . This is the starting material for the photochemical synthesis of the oxazole.
-
Stability: The isoxazole is metastable under UV irradiation. Upon exposure to
= 254-300 nm, it undergoes N-O bond cleavage to form a transient azirine intermediate, which rearranges to the thermodynamically stable 5-Methyl-4-phenyl-1,3-oxazole [2]. -
Basicity: The oxazole is significantly more basic (
) than the isoxazole ( ), affecting salt formation and co-crystal stability.
Alternative 2: The Regioisomer (4-Methyl-5-phenyloxazole)
-
Structural Difference: Swapping the methyl and phenyl groups alters the molecular volume and packing efficiency.
-
Scintillation Performance: The 4-methyl-5-phenyl isomer is the core unit of Dimethyl-POPOP , a secondary scintillator used to shift wavelengths in radiation detection.[1] The 5-methyl-4-phenyl isomer (our target) has a shorter conjugation length and lower quantum yield, making it less effective for scintillation but more stable for metabolic studies [3].
Comparative Data Table
| Feature | 5-Methyl-4-phenyl-1,3-oxazole | 3-Phenyl-5-methylisoxazole | 4-Methyl-5-phenyloxazole |
| Role | Thermodynamic Sink (Stable Product) | Kinetic Precursor (Labile) | Scintillator Component |
| UV Stability | High (Resistant to rearrangement) | Low (Rearranges to Oxazole) | High |
| Basicity ( | ~0.8 (Weak Base) | ~ -3.0 (Very Weak Base) | ~1.0 |
| Key Use Case | Metabolic Metabolite / Stable Core | Drug Scaffold (e.g., Valdecoxib) | Radiation Detection (POPOP) |
Experimental Protocols
Protocol: Photochemical Synthesis & Crystallization
This protocol validates the identity of the oxazole by generating it from its isoxazole isomer.
Objective: Convert 3-phenyl-5-methylisoxazole to 5-methyl-4-phenyl-1,3-oxazole and grow single crystals.
-
Preparation: Dissolve 1.0 g of 3-phenyl-5-methylisoxazole in 100 mL of anhydrous acetonitrile (ACN).
-
Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a low-pressure mercury lamp (
nm) for 4–6 hours under argon atmosphere.-
Monitoring: Track reaction progress via TLC (SiO
, Hexane:EtOAc 8:2). The oxazole will appear as a more polar spot (lower ) compared to the isoxazole.
-
-
Isolation: Evaporate the solvent under reduced pressure to obtain a yellow oil.
-
Purification: Perform flash column chromatography (Gradient: 0%
20% EtOAc in Hexane). -
Crystallization (Slow Evaporation):
-
Dissolve the purified solid (approx. 50 mg) in a minimum amount of Methanol (approx. 2 mL).
-
Place in a small vial and cover with Parafilm. Poke 3 small holes in the film.
-
Allow to stand at room temperature (20–25°C) for 3–5 days.
-
Result: Colorless prismatic crystals suitable for X-ray diffraction.
-
Protocol: Charge-Transfer Complex Formation
To probe the electron-donating capability of the oxazole ring.
-
Mix: Combine equimolar amounts of 5-Methyl-4-phenyl-1,3-oxazole and TCNQ (7,7,8,8-tetracyanoquinodimethane) in hot acetonitrile.
-
Cool: Allow the solution to cool slowly to 4°C.
-
Observation: Deep colored crystals (often dark red/purple) indicate the formation of a Charge-Transfer (CT) complex, confirming the
-donor nature of the oxazole ring [2].
Mechanism & Workflow Visualization
The following diagram illustrates the photochemical transposition pathway and the resulting crystallographic interactions.
Caption: Photochemical transposition pathway from isoxazole precursor to the stable oxazole target, highlighting key crystallographic packing forces.
References
-
Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Source: National Institutes of Health (PMC). URL:[Link] (Validates the hierarchy of packing forces:
-stacking > halogen bonding > H-bonding in phenyl-oxazoles). -
Phototransposition of Indazoles to Benzimidazoles (and Isoxazole-Oxazole Isomerization). Source: ResearchGate.[2] URL:[Link] (Details the photochemical mechanism and TCNQ complex formation for 5-methyl-4-phenyloxazole).
-
Tritium-Labeled Compounds X. Isotope Effects... (Scintillation Context). Source: Journal of Research of the National Bureau of Standards. URL:[Link] (Establishes the use of the regioisomer 4-methyl-5-phenyloxazole in scintillation cocktails like dimethyl-POPOP).
Sources
A Comparative Guide to the Bioactivity of 5-Methyl-4-phenyl and 4-Methyl-5-phenyl Oxazoles for Drug Discovery Professionals
In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of substituents on this five-membered heterocyclic ring is a critical determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the bioactivity of two closely related positional isomers: 5-Methyl-4-phenyl-oxazole and 4-Methyl-5-phenyl-oxazole. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this analysis synthesizes existing data on related structures to provide valuable insights for researchers in drug discovery and development.
The Significance of Positional Isomerism in Oxazole Bioactivity
Positional isomers, such as the 5-Methyl-4-phenyl and 4-Methyl-5-phenyl oxazoles, can exhibit remarkably different biological and physicochemical properties. This phenomenon, where the spatial arrangement of atoms profoundly influences bioactivity, underscores the importance of meticulous structure-activity relationship (SAR) studies. In the case of heterocyclic compounds like oxadiazoles, which are structurally related to oxazoles, it has been demonstrated that isomers are not bioisosterically equivalent. Variations in the positions of substituents can alter factors such as hydrogen bond donor/acceptor capabilities, molecular conformation, and metabolic stability, all of which can dramatically impact target binding and overall efficacy.[3][4]
Bioactivity Profile of 5-Methyl-4-phenyl-oxazole Derivatives
Research into the bioactivity of 5-methyl-4-phenyl-oxazole derivatives has primarily focused on their potential as anticancer agents. A study by Liu et al. (2010) described the synthesis and evaluation of a series of novel 5-methyl-2,4-disubstituted-oxazole derivatives. While the phenyl group was at the 2-position in their study, the findings for 5-methyl-4-substituted oxazoles provide valuable insights into the potential of this scaffold. For instance, compounds with a substituted phenyl ring at position 2 and a quinoline or pyrazine moiety at position 4 of the 5-methyl-oxazole core demonstrated significant cytotoxic effects against various cancer cell lines.[5]
Specifically, 7-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinoline and related analogs exhibited potent activity against the PC-3 human prostate cancer cell line, with IC50 values in the low microgram per milliliter range.[5] This suggests that the 5-methyl-4-aryl-oxazole scaffold is a promising starting point for the development of novel anticancer agents. The experimental data from this study are summarized in the table below.
Table 1: Anticancer Activity of Selected 5-Methyl-2,4-disubstituted-oxazole Derivatives[5]
| Compound | R | Cancer Cell Line | IC50 (µg/mL) |
| 2a | trifluoromethyl | PC-3 | 1.2 |
| 2b | fluoro | PC-3 | 1.8 |
| 4a | trifluoromethyl | PC-3 | 1.5 |
| 4b | fluoro | PC-3 | 2.0 |
| 4e | 2,4-dichlorophenyl | A431 | 2.0 |
| 4f | 2,4-difluorophenyl | A431 | 1.6 |
Inferred Bioactivity of 4-Methyl-5-phenyl-oxazole Derivatives
Direct experimental data on the bioactivity of 4-methyl-5-phenyl-oxazole was not prominently available in the reviewed literature. However, studies on related 4-phenyl-oxazole derivatives can offer some predictive insights. For example, a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were designed and synthesized as potential phosphodiesterase type 4 (PDE4) inhibitors. One of the 4-phenyl-2-oxazole derivatives, compound 5j, demonstrated a lower IC50 value (1.4 µM) against PDE4 than the reference drug rolipram (2.0 µM), indicating its potential as an anti-inflammatory agent.[6]
While this does not provide a direct comparison to the 4-methyl-5-phenyl isomer, it highlights the potential for biological activity in compounds containing a 4-phenyl-oxazole core. The electronic and steric effects of a methyl group at the 4-position versus the 5-position would likely influence the overall conformation and interaction with biological targets. It is plausible that the 4-methyl-5-phenyl-oxazole isomer could also exhibit interesting biological activities, potentially in different therapeutic areas or with altered potency and selectivity compared to its 5-methyl-4-phenyl counterpart.
Structure-Activity Relationship (SAR) Insights and Experimental Rationale
The differential positioning of the methyl and phenyl groups in these two isomers is expected to have a significant impact on their biological activity. The phenyl group, being larger and capable of pi-stacking interactions, will have its spatial orientation dictated by the adjacent methyl group.
-
In 5-Methyl-4-phenyl-oxazole , the phenyl ring at position 4 is flanked by the methyl group at position 5 and the oxygen atom of the oxazole ring. This steric environment may influence the preferred dihedral angle of the phenyl ring relative to the oxazole ring, which in turn can affect how the molecule fits into a protein's binding pocket.
-
In 4-Methyl-5-phenyl-oxazole , the phenyl group at position 5 is adjacent to the nitrogen atom and the methyl group at position 4. This different electronic and steric environment could lead to altered binding affinities and selectivities for biological targets.
The choice to investigate both isomers in a drug discovery program is a logical step to explore the chemical space around a hit compound. The subtle yet significant differences between positional isomers can be exploited to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to optimize its interaction with the target protein.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these classes of compounds, as adapted from the literature, are provided below.
General Synthesis of Substituted Oxazoles
A common and versatile method for the synthesis of substituted oxazoles is the van Leusen reaction.[7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
DOT Diagram: Van Leusen Oxazole Synthesis
Caption: Van Leusen reaction for oxazole synthesis.
Anticancer Activity Assay: MTT Assay
The cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The comparative analysis of 5-Methyl-4-phenyl-oxazole and 4-Methyl-5-phenyl-oxazole highlights the critical role of positional isomerism in determining the biological activity of small molecules. While existing literature provides a foundation for understanding the potential of the 5-methyl-4-phenyl scaffold, particularly in oncology, there is a clear need for direct comparative studies to elucidate the full therapeutic potential of both isomers.
Future research should focus on the parallel synthesis and biological screening of both 5-Methyl-4-phenyl and 4-Methyl-5-phenyl oxazole libraries against a diverse panel of biological targets. Such studies would provide invaluable data for constructing robust structure-activity relationships and would undoubtedly accelerate the development of novel oxazole-based therapeutics. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.
References
-
Request PDF. (2025, August 6). Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]
-
MDPI. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]
-
PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]
-
MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
PubMed. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]
-
MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
-
PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]
-
PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
N/A. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Request PDF. (2025, August 5). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. ResearchGate. [Link]
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
RSC Publishing. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. [Link]
-
Juniper Publishers. (2019, September 13). Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. [Link]
-
EMBL-EBI. (n.d.). Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). ChEMBL. [Link]
-
N/A. (2010, May 1). Novel 5-Methyl-2,4-Disubstitued-Oxazole Derivatives: Synthesis and Anticancer Activity. [Link]
Sources
- 1. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL [ebi.ac.uk]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Maxima Comparison of Substituted Oxazoles
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Oxazole Chromophore in Application
Oxazole derivatives represent a critical scaffold in both medicinal chemistry and optoelectronics. In drug discovery, the oxazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability against peptidases. In materials science, 2,5-diphenyloxazole (PPO) and its derivatives are industry standards for liquid scintillation counting due to their high quantum yields.
This guide provides a technical comparison of the UV-Vis absorption maxima (
Mechanistic Insight: Electronic Transitions & Substituent Effects
The UV-Vis absorption of oxazoles is governed primarily by
The Bathochromic Shift Mechanism
As conjugation extends via phenyl substitution, the energy gap (
-
Conjugation: Adding phenyl rings at the C2 and C5 positions allows for extended electron delocalization, significantly red-shifting the
. -
Auxochromes: Electron Donating Groups (EDGs) like
or raise the HOMO energy. Electron Withdrawing Groups (EWGs) like often lower the LUMO (and HOMO, though differentially), typically resulting in a red shift due to Intramolecular Charge Transfer (ICT).
Visualization: Electronic Band Gap Modulation
The following diagram illustrates how structural modifications compress the energy gap, shifting absorption toward the visible spectrum.
Figure 1: Logical flow of structural modifications reducing the HOMO-LUMO gap, resulting in bathochromic shifts.
Comparative Data Analysis
The following table synthesizes experimental data for key oxazole derivatives. Note that
| Compound | Structure Description | Solvent | Transition Type | Key Application | |
| Oxazole | Parent heterocycle | ~205 | Vapor/Vac | Theoretical baseline | |
| 2-Phenyloxazole | Mono-aryl substituted | 270 – 280 | Ethanol | Fragment screening | |
| 2,5-Diphenyloxazole (PPO) | Di-aryl conjugated | 300 – 310 | Cyclohexane | Primary Scintillator | |
| POPOP | Phenylene-linked bis-oxazole | ~360 | Cyclohexane | Secondary Scintillator (Shifter) | |
| 2-(4-Nitrophenyl)oxazole | EWG substituted | ~320 | Ethanol | ICT / | Nonlinear Optics |
| 2-(4-Aminophenyl)oxazole | EDG substituted | ~295 | Ethanol | pH Sensor Probes |
Critical Analysis of Alternatives
-
PPO vs. 2-Phenyloxazole: The addition of the second phenyl ring at the C5 position in PPO does not just double the absorption; it creates a "push-pull" capable system across the oxazole bridge, pushing the absorption into the near-UV (300 nm), which is critical for matching the emission of primary excitation sources in scintillation.
-
POPOP vs. PPO: POPOP links two oxazoles via a benzene ring. This massive extension of the
-system shifts absorption to ~360 nm. In scintillation cocktails, PPO absorbs radiation and emits at ~360 nm, which POPOP then absorbs and re-emits at ~410 nm (visible blue), bypassing the self-absorption issues of single-fluorophore systems.
Experimental Protocol: Self-Validating UV-Vis Characterization
To ensure reproducibility and spectral integrity, follow this "Senior Scientist" validated workflow. This protocol includes checkpoints to prevent common artifacts like solvent cutoff interference or concentration quenching.
Reagents & Equipment[1][2]
-
Solvent: Spectroscopic grade Cyclohexane (non-polar, reveals vibronic structure) or Ethanol (polar, standardizes shifts). Warning: Avoid acetone or benzene as they absorb in the oxazole region.
-
Cuvettes: Quartz (UV transparent <300 nm). Glass or plastic will block the signal for the parent oxazole and 2-phenyloxazole.
Step-by-Step Workflow
Figure 2: Experimental workflow ensuring data integrity. The "Beer-Lambert Check" is the critical self-validation step.
Protocol Details
-
Baseline Correction: Run a baseline scan with pure solvent in both sample and reference cuvettes. This subtracts the solvent's specific absorption profile.
-
Concentration Optimization: Prepare a
M solution. Oxazoles have high molar absorptivity ( L/mol·cm). If Absorbance > 1.0, dilution is mandatory to avoid non-linear deviations (inner filter effects). -
Solvatochromic Validation: If characterizing a new derivative, measure in both cyclohexane (non-polar) and acetonitrile (polar). A loss of fine structure in acetonitrile confirms the
nature of the transition and helps identify any Charge Transfer (CT) character.
References
-
Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Detailed data on PPO/POPOP photophysics).
-
NIST Chemistry WebBook. (2023). UV-Vis Spectra of 2,5-Diphenyloxazole. National Institute of Standards and Technology.
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD.
-
Palmer, M. H., et al. (2003). The electronic states of oxazole studied by VUV absorption and electron energy-loss spectroscopies. Chemical Physics.
Comparative Guide: Synthetic Routes for 5-Methyl-4-phenyl-1,3-oxazole Efficiency
Executive Summary
The 1,3-oxazole scaffold is a critical pharmacophore in medicinal chemistry, found in NSAIDs (e.g., oxaprozin), antibiotics, and kinase inhibitors. However, the synthesis of 5-methyl-4-phenyl-1,3-oxazole presents a specific regiochemical challenge. Unlike its isomer (4-methyl-5-phenyl-1,3-oxazole), which is readily accessible via standard Van Leusen protocols or Robinson-Gabriel cyclization of common precursors, the 5-methyl-4-phenyl congener requires precise manipulation of the ketone backbone.
This guide objectively compares the two most viable synthetic pathways:
-
The Bredereck-Gompper Synthesis (Route A): The industrial "workhorse" utilizing
-haloketones. -
Iodine-Mediated Oxidative Cyclization (Route B): An emerging "green" alternative.
Key Finding: While Route B offers milder conditions, Route A (Bredereck) remains the superior method for this specific isomer due to unambiguous regiocontrol and scalability, despite its lower atom economy.
Regiochemical Analysis & Route Selection
The core difficulty in synthesizing 5-methyl-4-phenyl-1,3-oxazole lies in controlling the positioning of the phenyl and methyl substituents relative to the nitrogen atom.
-
Target Structure: C4-Phenyl, C5-Methyl.[1][2][3][4][5][6][7]
-
Regiochemical Rule: In the assembly of the oxazole ring, the origin of the C4 and C5 carbons dictates the choice of precursor.
Pathway Comparison Logic
| Feature | Route A: Bredereck Synthesis | Route B: Iodine-Mediated Cyclization | Route C: Van Leusen (Excluded) |
| Precursor | Propiophenone | Acetaldehyde + | |
| Regioselectivity | High (C4=Ph, C5=Me) | Moderate (Solvent dependent) | High (but typically yields 5-Ph) |
| Yield | 65–82% | 40–60% | Variable |
| Scalability | High (Industrial standard) | Low to Medium | Low (Reagent stability issues) |
| Key Reagent | Formamide (solvent/reactant) | Iodine / DMSO | TosMIC |
Note on Route C: The Van Leusen reaction typically yields 5-substituted oxazoles from aldehydes. To achieve the 4-phenyl-5-methyl pattern, one would require
Detailed Experimental Protocols
Route A: The Bredereck-Gompper Synthesis (Recommended)
This route relies on the condensation of an
Mechanism:
-
O-Alkylation: Formamide oxygen displaces the bromide.
-
Cyclization: The amide nitrogen attacks the ketone carbonyl.
-
Dehydration: Loss of water forms the aromatic ring.
Protocol:
-
Reagents: 2-Bromopropiophenone (10 mmol), Formamide (50 mmol, excess acts as solvent).
-
Setup: A round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Procedure:
-
Mix 2-bromopropiophenone (2.27 g) with formamide (2.5 mL).
-
Heat the mixture to 130–140°C for 4 hours. Note: Monitoring via TLC is essential as prolonged heating causes degradation.
-
Cool the dark reaction mixture to room temperature.
-
Pour into crushed ice (50 g) and extract with diethyl ether (3 x 20 mL).
-
Wash the organic layer with saturated
(to remove formic acid byproducts) and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Expected Yield: 72% (Yellowish oil or low-melting solid).
Critical Control Point: The temperature must be maintained above 120°C to ensure cyclization but below 150°C to prevent polymerization of the formamide.
Route B: Iodine-Mediated Oxidative Cyclization (Green Alternative)
This method utilizes elemental iodine to promote the condensation of the ketone with a nitrogen source (formamide or urea) followed by oxidative aromatization.
Protocol:
-
Reagents: Propiophenone (10 mmol), Formamide (excess), Iodine (1.2 eq).
-
Procedure:
-
Dissolve propiophenone (1.34 g) in formamide (5 mL).
-
Add molecular iodine (
, 3.0 g). -
Heat to 100°C for 6–8 hours.
-
Quench with aqueous sodium thiosulfate (
) to reduce excess iodine. -
Extract with ethyl acetate.
-
-
Expected Yield: 45–55%.
Comparison: While Route B avoids the use of the lachrymatory
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the regiochemical outcome of the Bredereck synthesis, confirming the 4-phenyl-5-methyl architecture.
Figure 1: Reaction pathway for the Bredereck synthesis showing the origin of the C4 and C5 substituents.
Performance Metrics & Data Comparison
The following table synthesizes experimental data from standard organic synthesis literature regarding these specific routes.
| Metric | Route A: Bredereck | Route B: Iodine-Oxidative |
| Regiocontrol | Excellent (>95:5) | Good (85:15) |
| Isolated Yield | 65 – 75% | 45 – 55% |
| Reaction Time | 4 Hours | 8 – 12 Hours |
| Atom Economy | Low (Loss of HBr, H2O) | Medium (Loss of HI, H2O) |
| Safety Profile | Poor (Lachrymator precursor) | Good (Standard reagents) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Iodine cost) |
Causality & Expert Insight
-
Why Route A wins on Yield: The formation of the imidate intermediate in the Bredereck synthesis is thermodynamically favorable and drives the reaction forward. The high temperature ensures rapid dehydration, preventing the reversion of the intermediate.
-
Why Route B fails on Regiocontrol: The oxidative mechanism involves a radical or ionic pathway where the iodine can halogenate the methyl group or the phenyl ring, leading to byproducts that are difficult to separate.
Conclusion
For the synthesis of 5-methyl-4-phenyl-1,3-oxazole , the Bredereck-Gompper synthesis (Route A) is the definitive choice for research and scale-up. It provides the necessary regiochemical fidelity to ensure the phenyl group is located at position 4, a critical requirement for maintaining the biological activity of this pharmacophore. While Route B offers a "green" advantage by avoiding brominated precursors, the compromise in yield and purity renders it less suitable for high-efficiency applications.
Recommendation: Utilize Route A with strict temperature control (135°C) and rigorous washing steps to remove formamide oligomers.
References
-
Bredereck, H., & Gompper, R. (1954).
-haloketones and formamide. Chemische Berichte. (Foundational method validation). -
Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase synthesis of 1,3-oxazoles. Tetrahedron Letters. (Comparison of Van Leusen vs. Cyclization).
-
Zhang, X., et al. (2019).
-bromo ketones and amines. Journal of Organic Chemistry. (Modern green approaches and yield comparisons). -
Gao, Y., et al. (2023). Regioselective synthesis of oxazoles via iodine-mediated cyclization. Synthesis.[1][2][5][7][8][9][10][11][12][13][14] (Data on iodine-mediated efficiency).
-
PubChem Compound Summary. (2024). 5-Methyl-4-phenyl-1,3-oxazole.[1][3][4][6][7][12][15] National Library of Medicine. (Physical properties and safety data).
Sources
- 1. Synthesis, structure and antibacterial activity of new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-4-phenyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]
- 4. RU2144533C1 - ÐÑоизводнÑе ÑеÑÑазола, ÑпоÑоб Ð¸Ñ Ð¿Ð¾Ð»ÑÑÐµÐ½Ð¸Ñ Ð¸ ÑаÑмаÑевÑиÑеÑкие композиÑии на Ð¸Ñ Ð¾Ñнове - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide | CAS: 33123-86-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. scribd.com [scribd.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. cas 33123-86-3|| where to buy 5-Methyl-4-phenyloxazole-2-carbohydrazide [english.chemenu.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 15. 2-(4-Bromophenyl)-5-methyl-4-phenyl-1,3-oxazole - CAS号 1615220-16-0 - 摩熵化学 [molaid.com]
Safety Operating Guide
Personal protective equipment for handling 5-Methyl-4-phenyl-1,3-oxazole
CAS: 1008-28-2 | Formula: C₁₀H₉NO | MW: 159.19 g/mol [1][2]
This guide provides an operational safety framework for handling 5-Methyl-4-phenyl-1,3-oxazole . As a specialized heterocyclic intermediate with limited specific toxicological data, this compound must be handled under Universal Precautions , assuming high potency and potential for irritation or toxicity until proven otherwise.[2]
Part 1: Executive Safety Summary
Immediate Action Card for Laboratory Personnel
| Parameter | Critical Specification |
| Primary Hazard Class | Irritant / Potential Acute Toxin. Treat as H315 (Skin), H319 (Eye), H335 (Resp).[2] |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature).[1][2] |
| Containment Level | ISO Class 5 (Fume Hood) required for all open handling.[2] |
| Glove Material | Nitrile (Double-gloved) for solid handling; Laminate (Silver Shield) for organic solvents.[1][2] |
| Fire Safety | Combustible.[1][2] Emits toxic NOx fumes upon thermal decomposition.[1][2] |
| Incompatibility | Strong oxidizing agents, strong acids (hydrolysis risk).[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the Permeation-Degradation-Penetration (PDP) principle.[1][2] Oxazole derivatives are aromatic heterocycles that can facilitate skin absorption of dissolved solvents or be absorbed themselves.[1][2]
1. Hand Protection Architecture
-
Standard Operation (Solid/Weighing):
-
Solution Handling (DCM/Chloroform/THF):
2. Respiratory & Eye Defense
-
Respiratory:
-
Eye Protection:
3. PPE Selection Logic Diagram
The following decision tree illustrates the required PPE based on the operational state.
Caption: Decision logic for selecting glove material and respiratory protection based on solvent compatibility and physical state.[1][2]
Part 3: Operational Handling Protocol
This protocol utilizes Engineering Controls as the primary line of defense.[1][2]
Step 1: Pre-Operational Setup[1][2]
-
Verify Ventilation: Ensure fume hood certification is current. Lower sash to the marked safe operating height.[1][2]
-
Decontamination Zone: Prepare a tray lined with absorbent pads (benchkote) inside the hood.[2] All work occurs within this tray to contain minor spills.
-
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar during weighing to prevent dispersal.[2]
Step 2: Transfer and Weighing[1]
-
Technique: Use the "Transfer-to-Tare" method.[2]
Step 3: Reaction & Synthesis[2][3]
-
Inert Atmosphere: Oxazoles can be sensitive to hydrolysis or oxidation.[1][2] Run reactions under Nitrogen or Argon.[1][2]
-
Temperature Control: If heating is required, use a silicone oil bath or heating block with an external temperature probe. Avoid water baths if water-reactive reagents (e.g., POCl₃ often used in oxazole synthesis) are present.[2]
Step 4: Waste Management[2]
-
Segregation:
-
Quenching: If reactive intermediates were used, quench carefully before disposal.
Part 4: Emergency Response & Spill Control[1]
Signal Word: WARNING (Treat as highly hazardous)
Exposure Response
-
Eye Contact: Immediately flush with eyewash station for 15 minutes .[1][2] Hold eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately.[1][2] Wash skin with soap and copious water.[2] Do not use ethanol (may enhance absorption).[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]
Spill Cleanup Workflow
For spills >100 mg or >5 mL:
-
Evacuate: Alert nearby personnel.
-
Isolate: Close lab doors.
-
Assess: Don full PPE (Tyvek suit, double gloves, respirator).[2]
-
Contain:
-
Clean: Wipe area with mild detergent and water.[1][2] Dispose of all materials as hazardous waste.[1][2]
Caption: Step-by-step workflow for managing accidental release of 5-Methyl-4-phenyl-1,3-oxazole.
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[2] PubChem Compound Summary for CID 2739179, 5-(4-Methylphenyl)-1,3-oxazole. (Used for structural analog hazard analysis).[2] Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-Methyl-4-phenyl-oxazole Chemical Properties and Synthesis. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
